Product packaging for 3-Phenoxycyclopentanamine(Cat. No.:)

3-Phenoxycyclopentanamine

Cat. No.: B15253300
M. Wt: 177.24 g/mol
InChI Key: UTYFWVNFUHKXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Phenoxycyclopentanamine is a chiral cyclopentane derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. The amine functional group makes it a crucial precursor for the synthesis of various pharmacologically active molecules, potentially acting as a building block for ligands targeting [Specific Receptor/Enzyme]. Its phenoxy moiety may contribute to specific binding interactions, making it a compound of interest in developing new [Therapeutic Area] candidates. Researchers utilize this scaffold to create diverse compound libraries for high-throughput screening. This product is provided as a neat liquid (or solid) of high chemical purity (>95%, confirmed by GC/HPLC). As a fine chemical for research purposes only, it is not intended for diagnostic, therapeutic, or personal use. All researchers should consult the Safety Data Sheet (SDS) before handling. Key applications of this compound include: • Medicinal Chemistry: A key chiral building block for the synthesis of novel active pharmaceutical ingredients (APIs). • Chemical Biology: Used as a precursor for developing molecular probes to study biological pathways. • Asymmetric Synthesis: Serves as a starting material for creating complex, enantiomerically pure structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B15253300 3-Phenoxycyclopentanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-phenoxycyclopentan-1-amine

InChI

InChI=1S/C11H15NO/c12-9-6-7-11(8-9)13-10-4-2-1-3-5-10/h1-5,9,11H,6-8,12H2

InChI Key

UTYFWVNFUHKXNN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1N)OC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Data for 3-Phenoxycyclopentanamine: A Search for Comprehensive Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough search of publicly available scientific databases and chemical supplier information, detailed experimental spectroscopic data (NMR, IR, and MS) for 3-Phenoxycyclopentanamine could not be located. While the existence of the compound is noted by chemical suppliers, specific spectral datasets, crucial for in-depth analysis and characterization, remain elusive in the reviewed literature.

This guide outlines the general methodologies and theoretical expectations for the spectroscopic analysis of a compound like this compound, and provides a framework for what such a technical document would entail if the data were available.

Hypothetical Spectroscopic Data

In the absence of experimental data, this section presents predicted and theoretical values based on the chemical structure of this compound. These are estimations and should be verified with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenoxy group, the methine proton at the point of substitution on the cyclopentyl ring, the methine proton attached to the amine group, and the methylene protons of the cyclopentyl ring. The chemical shifts (δ) would be influenced by the electronegativity of the oxygen and nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the phenyl group, with the carbon attached to the oxygen appearing further downfield. The carbons of the cyclopentyl ring would also show distinct signals, with the carbons directly bonded to the oxygen and nitrogen atoms being the most deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Aromatic C-H6.8 - 7.3115 - 130
Aromatic C-O-158 - 160
Cyclopentyl C-O4.5 - 4.880 - 85
Cyclopentyl C-N3.0 - 3.555 - 60
Cyclopentyl CH₂1.5 - 2.225 - 40
Amine N-H1.0 - 3.0 (broad)-
Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the functional groups present in the molecule.

Table 2: Expected Infrared Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-O Stretch (Aryl Ether)1200 - 1260Strong
C-N Stretch1000 - 1250Medium
Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the cleavage of the C-O and C-N bonds, as well as fragmentation of the cyclopentyl ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Possible Fragment
[M]⁺Molecular Ion
[M - NH₂]⁺Loss of the amine group
[M - C₅H₈N]⁺Loss of the cyclopentanamine moiety
C₆H₅O⁺Phenoxy cation
C₅H₁₀N⁺Cyclopentanamine cation

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility. The following outlines the general procedures that would be employed.

NMR Spectroscopy
  • Sample Preparation: A 5-10 mg sample of this compound would be dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: The resulting free induction decay (FID) would be Fourier transformed, and the spectra would be phase and baseline corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: A small amount of the neat liquid or solid sample would be placed between two KBr or NaCl plates. Alternatively, a KBr pellet would be prepared for a solid sample, or a thin film would be cast from a volatile solvent.

  • Data Acquisition: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: The spectrum would be presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Introduction: The sample would be introduced into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions would be measured by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum would be analyzed to identify the molecular ion and characteristic fragment ions.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Sample Dissolution Dissolution in Solvent (NMR) or Preparation of Thin Film/Pellet (IR) Sample->Dissolution MS Mass Spectrometer Sample->MS NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Dissolution->IR Process Fourier Transform, Baseline & Phase Correction NMR->Process IR->Process MS->Process Analysis Peak Identification & Structural Elucidation Process->Analysis Report Final Spectroscopic Report Analysis->Report

Caption: General workflow for spectroscopic analysis.

Technical Guide: Crystal Structure Analysis of 3-Phenoxycyclopentanamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the methodologies and findings related to the crystal structure analysis of 3-Phenoxycyclopentanamine, a novel compound with potential applications in drug discovery. The following sections detail the experimental protocols for crystal growth and X-ray diffraction, present a summary of the crystallographic data, and visualize the experimental workflow and molecular structure. This guide is intended to serve as a detailed reference for researchers engaged in the structural analysis of small organic molecules.

Introduction

This compound is a synthetic organic molecule of interest in medicinal chemistry due to its structural motifs, which are present in a variety of biologically active compounds. A thorough understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationship (SAR) and for guiding future drug design efforts. X-ray crystallography provides the most definitive method for determining the precise atomic arrangement in a crystalline solid. This guide outlines the process and results of a hypothetical crystal structure determination of this compound.

Experimental Protocols

A standardized experimental approach was conceptualized for the crystallization and subsequent X-ray diffraction analysis of this compound.

2.1. Crystallization

Single crystals suitable for X-ray diffraction were hypothetically grown using the slow evaporation method.

  • Materials: this compound (hydrochloride salt), Ethanol, Diethyl ether.

  • Procedure:

    • A saturated solution of this compound HCl was prepared in a minimal amount of absolute ethanol at room temperature.

    • The solution was filtered to remove any particulate matter.

    • The filtered solution was placed in a small, clean vial.

    • The vial was placed inside a larger, sealed chamber containing a reservoir of diethyl ether.

    • Diethyl ether vapor was allowed to slowly diffuse into the ethanol solution, reducing the solubility of the compound and promoting the growth of single crystals over a period of several days.

    • Well-formed, colorless, needle-like crystals were selected for X-ray diffraction analysis.

2.2. X-ray Data Collection and Structure Refinement

The crystallographic data were hypothetically collected on a Bruker D8 VENTURE diffractometer.

  • Instrument: Bruker D8 VENTURE with a PHOTON 100 CMOS detector.

  • Radiation: Mo Kα radiation (λ = 0.71073 Å).

  • Temperature: Data were collected at 100 K to minimize thermal vibrations.

  • Data Collection Strategy: A series of ω and φ scans were performed to cover a comprehensive section of the reciprocal space.

  • Data Processing: The collected diffraction images were processed using the SAINT software package for integration of the reflection intensities. SADABS was used for absorption correction.

  • Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELXT program and refined by full-matrix least-squares on F² using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Crystallographic Data

The following table summarizes the hypothetical crystallographic data and structure refinement parameters for this compound.

Parameter Value
Empirical Formula C₁₁H₁₆NOCl
Formula Weight 213.70 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.125(2) Å, α = 90°
b = 15.453(3) Å, β = 105.67(1)°
c = 7.891(1) Å, γ = 90°
Volume 1187.5(4) ų
Z 4
Calculated Density 1.195 Mg/m³
Absorption Coefficient 0.29 mm⁻¹
F(000) 456
Crystal Size 0.30 x 0.15 x 0.10 mm³
Theta Range for Data Collection 2.5° to 28.0°
Reflections Collected 9876
Independent Reflections 2745 [R(int) = 0.034]
Completeness to Theta = 25.242° 99.8 %
Refinement Method Full-matrix least-squares on F²
Data / Restraints / Parameters 2745 / 0 / 130
Goodness-of-Fit on F² 1.05
Final R Indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.112
R Indices (all data) R1 = 0.058, wR2 = 0.125
Largest Diff. Peak and Hole 0.35 and -0.21 e.Å⁻³

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the crystal structure determination of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of this compound HCl purification Purification by Recrystallization synthesis->purification dissolution Dissolution in Ethanol purification->dissolution vapor_diffusion Vapor Diffusion with Diethyl Ether dissolution->vapor_diffusion crystal_selection Selection of Single Crystal vapor_diffusion->crystal_selection data_collection Data Collection (Bruker D8 VENTURE) crystal_selection->data_collection data_processing Data Processing (SAINT & SADABS) data_collection->data_processing structure_solution Structure Solution (SHELXT) data_processing->structure_solution structure_refinement Structure Refinement (SHELXL) structure_solution->structure_refinement validation Validation and Final Model structure_refinement->validation

Experimental workflow for crystal structure determination.

4.2. Molecular Structure of this compound

The diagram below depicts the molecular structure of this compound with key atomic groups highlighted.

molecular_structure cluster_phenoxy Phenoxy Group cluster_cyclopentyl Cyclopentyl Ring cluster_amine Amine Group O O C1_ph C1' O->C1_ph C2_ph C2' C1_ph->C2_ph C3_ph C3' C2_ph->C3_ph C4_ph C4' C3_ph->C4_ph C5_ph C5' C4_ph->C5_ph C6_ph C6' C5_ph->C6_ph C6_ph->C1_ph C1_cy C1 C2_cy C2 C1_cy->C2_cy N NH3+ C1_cy->N amine linkage C3_cy C3 C2_cy->C3_cy C3_cy->O ether linkage C4_cy C4 C3_cy->C4_cy C5_cy C5 C4_cy->C5_cy C5_cy->C1_cy

Molecular structure of this compound.

Conclusion

This technical guide has presented a hypothetical yet comprehensive overview of the crystal structure analysis of this compound. The detailed experimental protocols, tabulated crystallographic data, and illustrative diagrams provide a foundational understanding of the structural characteristics of this molecule. The presented data and methodologies can serve as a template for the analysis of similar small organic molecules and underscore the importance of X-ray crystallography in modern drug discovery and development.

Technical Guide: Safety and Handling of Phenyl-substituted Cyclopentanamines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Phenoxycyclopentanamine could not be located. The following guide is a compilation of safety and handling information for structurally related compounds, namely Cyclopentanamine and Phenoxybenzamine hydrochloride. This information is intended to provide a general understanding of the potential hazards and necessary precautions. This document should not be used as a substitute for a compound-specific SDS. Researchers, scientists, and drug development professionals are urged to obtain a specific SDS for this compound before handling.

Hazard Identification and Classification

Based on data from related compounds, this compound may possess significant health and physical hazards.

For Cyclopentanamine:

  • Physical Hazards: Highly flammable liquid and vapor.[1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1] Containers may explode when heated.[1]

  • Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2] Causes skin irritation and serious eye irritation.[2] May cause respiratory irritation.[2] May be fatal if swallowed and enters airways. May cause drowsiness or dizziness.

For Phenoxybenzamine hydrochloride (as a proxy for a substituted phenoxy amine):

  • Health Hazards: Harmful if swallowed.[3] Suspected of causing cancer.[3]

Quantitative Safety Data

The following table summarizes available quantitative data for related compounds. No specific data for this compound was found.

ParameterCyclopentanaminePhenoxybenzamine hydrochlorideSource
Physical State LiquidSolid[1],[4]
Appearance -White[4]
Melting Point/Range -234 - 237 °C / 453.2 - 458.6 °F[4]
Flash Point No information availableNo information available[4],[1]
GHS Classification Flammable liquids (Category 2), Acute toxicity (Oral, Dermal, Inhalation), Skin irritation, Eye irritation, Specific target organ toxicity - single exposure (respiratory irritation), Aspiration hazardAcute toxicity (Oral, Category 4), Carcinogenicity (Category 2)[3],[2],

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. However, standard methodologies for assessing the hazards identified for related compounds would include:

  • Acute Toxicity Studies (Oral, Dermal, Inhalation): Typically conducted in rodent models (e.g., rats or mice) to determine the LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values.

  • Skin and Eye Irritation Studies: Often performed using in vitro methods or, historically, in animal models (e.g., rabbits) to assess the potential for local tissue damage.

  • Ames Test: A common in vitro assay to evaluate the mutagenic potential of a compound, which can be an indicator of carcinogenicity.

  • Inhalation Toxicity Studies: To assess the effects on the respiratory tract and systemic toxicity following inhalation.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazards associated with related compounds, stringent safety measures are recommended.

Engineering Controls
  • Work in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][4]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][4]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Handling Procedures
  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2][3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Do not eat, drink, or smoke when using this product.[2][3]

  • Wash hands and any exposed skin thoroughly after handling.[2][3]

First Aid Measures

  • If Swallowed: Do NOT induce vomiting.[1][2] Rinse mouth and call a POISON CENTER or doctor immediately.[2][3]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] If skin irritation occurs, get medical advice.[2]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical attention.[2]

Storage and Disposal

  • Storage: Store locked up in a cool, dry, and well-ventilated place.[1][3] Keep container tightly closed.[1][2]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[1][3] Do not let product enter drains.[3]

Visualized Workflows and Pathways

As no specific data for this compound is available, the following diagrams represent generalized workflows for chemical handling and potential, hypothetical signaling pathways that could be investigated for a novel amine compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Obtain SDS for This compound B Review Handling & Safety Precautions A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in Fume Hood C->D E Ground Equipment (if flammable) D->E F Conduct Experiment E->F G Decontaminate Glassware & Surfaces F->G H Segregate Waste (Halogenated, Non-halogenated) G->H I Dispose of Waste via Approved Channels H->I

Caption: General workflow for safe chemical handling.

G cluster_cell Hypothetical Cellular Interaction ligand This compound receptor GPCR / Ion Channel ligand->receptor Binds toxicity Potential Cytotoxicity (Off-target effects) ligand->toxicity effector Adenylyl Cyclase / Phospholipase C receptor->effector Activates second_messenger cAMP / IP3 & DAG effector->second_messenger Generates kinase_cascade Kinase Cascade (e.g., PKA, PKC) second_messenger->kinase_cascade Activates response Cellular Response (e.g., Gene Expression, Neurotransmission) kinase_cascade->response Leads to

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Phenoxycyclopentanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-phenoxycyclopentanamine, a scaffold of interest in medicinal chemistry. The document outlines a multi-step synthetic route, presents key quantitative data in a tabular format, and includes visualizations of the experimental workflow and a potential biological signaling pathway.

Introduction

This compound and its derivatives represent a class of compounds with significant potential in drug discovery. The incorporation of a phenoxy group and a cyclopentylamine moiety can confer favorable pharmacokinetic and pharmacodynamic properties. Phenoxy derivatives have been explored for a range of therapeutic applications, including as anti-inflammatory, anti-mycobacterial, and anticancer agents[1][2]. Similarly, cyclopentylamine derivatives have shown promise as antiviral and anticancer agents, as well as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase (11β-HSD)[3][4]. This protocol details a reliable synthetic route to access this compound for further investigation and development in medicinal chemistry programs.

Data Presentation

Table 1: Summary of Reaction Yields

StepReactionStarting MaterialProductTypical Yield (%)
1Mitsunobu Reactioncis-1,3-Cyclopentanediol3-Phenoxycyclopentanol70-85*
2Azide Formation (Mitsunobu)3-Phenoxycyclopentanol1-Azido-3-phenoxycyclopentane76-92[5]
3Azide Reduction (Staudinger Reaction)1-Azido-3-phenoxycyclopentaneThis compound>90[6]

*Yields are estimated based on typical Mitsunobu reactions with similar substrates. Actual yields may vary.

Experimental Protocols

This synthesis is a three-step process starting from commercially available cis-1,3-cyclopentanediol. The key transformations involve a Mitsunobu reaction to form the phenoxy ether, followed by a second Mitsunobu reaction to introduce an azide group, and finally, a Staudinger reduction to yield the desired primary amine.

Step 1: Synthesis of 3-Phenoxycyclopentanol

This step employs a Mitsunobu reaction to form the ether linkage between cis-1,3-cyclopentanediol and phenol.[7][8][9]

Materials:

  • cis-1,3-Cyclopentanediol

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-1,3-cyclopentanediol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Add phenol (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Resuspend the residue in a mixture of ethyl acetate and hexanes.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3-phenoxycyclopentanol.

Step 2: Synthesis of 1-Azido-3-phenoxycyclopentane

The hydroxyl group of 3-phenoxycyclopentanol is converted to an azide with inversion of stereochemistry using a Mitsunobu reaction with diphenylphosphoryl azide (DPPA).[5][10][11]

Materials:

  • 3-Phenoxycyclopentanol

  • Diphenylphosphoryl azide (DPPA)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3-phenoxycyclopentanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Add diphenylphosphoryl azide (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.[12]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield 1-azido-3-phenoxycyclopentane.

Step 3: Synthesis of this compound

The final step is the reduction of the azide to the primary amine via a Staudinger reaction.[6]

Materials:

  • 1-Azido-3-phenoxycyclopentane

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl) (e.g., 2M solution)

  • Sodium hydroxide (NaOH) (e.g., 2M solution)

  • Diethyl ether or Dichloromethane

Procedure:

  • Dissolve 1-azido-3-phenoxycyclopentane (1.0 eq) in THF.

  • Add triphenylphosphine (1.2 eq) to the solution at room temperature. Nitrogen gas evolution will be observed.

  • Stir the reaction mixture for 2-4 hours.

  • Add water to the reaction mixture and stir for an additional 1 hour to hydrolyze the intermediate aza-ylide.

  • Acidify the mixture with 2M HCl to protonate the amine.

  • Wash the aqueous layer with diethyl ether or dichloromethane to remove triphenylphosphine oxide.

  • Basify the aqueous layer with 2M NaOH until pH > 10.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Azide Formation cluster_2 Step 3: Amine Formation cis-1,3-Cyclopentanediol cis-1,3-Cyclopentanediol 3-Phenoxycyclopentanol 3-Phenoxycyclopentanol cis-1,3-Cyclopentanediol->3-Phenoxycyclopentanol Phenol, PPh3, DIAD THF, 0°C to rt 3-Phenoxycyclopentanol_2 3-Phenoxycyclopentanol 1-Azido-3-phenoxycyclopentane 1-Azido-3-phenoxycyclopentane 3-Phenoxycyclopentanol_2->1-Azido-3-phenoxycyclopentane DPPA, PPh3, DIAD THF, 0°C to rt 1-Azido-3-phenoxycyclopentane_2 1-Azido-3-phenoxycyclopentane This compound This compound 1-Azido-3-phenoxycyclopentane_2->this compound 1. PPh3, THF 2. H2O

Caption: Synthetic workflow for this compound.

Hypothetical Signaling Pathway in Cancer

Given that phenoxy and cyclopentylamine derivatives have shown potential as anticancer agents, a possible mechanism of action could involve the inhibition of a key signaling pathway implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Proliferation & Survival Cell Proliferation & Survival mTORC1->Cell Proliferation & Survival This compound Derivative This compound Derivative This compound Derivative->Akt

Caption: Potential inhibition of the PI3K/Akt pathway.

References

Application Notes and Protocols for the Use of 3-Phenoxycyclopentanamine as a Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the 3-Phenoxycyclopentanamine Scaffold

The this compound scaffold combines key pharmacophoric elements that suggest its potential as a versatile starting point for the design of novel therapeutic agents. The core structure consists of a cyclopentanamine ring, which provides a three-dimensional framework, linked to a phenoxy group via an ether linkage. This combination of a cyclic amine and an aryl ether offers opportunities for diverse chemical modifications to modulate physicochemical properties and biological activity.

The phenoxy group is a recognized privileged structure in medicinal chemistry, known to participate in various biological interactions.[1][2] The cyclopentane ring introduces conformational rigidity, which can be advantageous for specific receptor binding. Furthermore, the amine functionality serves as a critical anchor for hydrogen bonding and salt bridge formation, as well as a convenient point for further chemical elaboration.

Potential Therapeutic Applications

Based on the pharmacological profiles of analogous phenoxyalkyl amine and aminocyclopentane derivatives, the this compound scaffold may be a promising candidate for developing agents targeting a range of biological pathways.[3][4][5]

Potential applications include:

  • Neurological Disorders: Structurally related aminocyclopentane derivatives have been explored for their potential in treating neurological conditions.[5] The this compound scaffold could be investigated for activity as antagonists or modulators of receptors implicated in these disorders.

  • Anticholinergic and Antihistaminic Activity: Phenoxyalkyl amine derivatives have shown affinity for muscarinic and histamine receptors.[3][4] This suggests that derivatives of this compound could be explored for their potential as anticholinergic or H3 inverse agonist agents.

  • Anticancer Properties: Certain phenoxyalkyl piperidine and morpholine derivatives have been investigated for their anticancer activities.[3][4]

Data Presentation: Hypothetical Biological Activity

While specific quantitative data for this compound derivatives are not available, the following table illustrates how such data could be structured. This hypothetical data is for conceptual purposes to guide the presentation of future experimental results.

Compound IDTargetAssay TypeIC50 (nM)Ki (nM)Cell LineCytotoxicity (CC50, µM)
3PCPA-001 Histamine H3 ReceptorRadioligand Binding15095HEK293> 50
3PCPA-002 M1 Muscarinic ReceptorCalcium Flux320-CHO-K1> 50
3PCPA-003 AcetylcholinesteraseEllman's Assay850--25
3PCPA-004 Dopamine TransporterUptake Inhibition540-HEK29330

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives. These should be adapted and optimized based on specific target and compound characteristics.

General Synthetic Protocol for this compound Derivatives

A plausible synthetic route to this compound derivatives could involve the nucleophilic substitution of a suitable cyclopentyl precursor with a phenoxide.

Scheme 1: General Synthesis of this compound

G reagent1 Phenol intermediate Intermediate Alkoxide reagent1->intermediate Base (e.g., NaH) reagent2 3-Aminocyclopentanol reagent2->intermediate Activation (e.g., mesylation) product This compound intermediate->product Nucleophilic Substitution

Caption: A general synthetic scheme for this compound.

Protocol:

  • Phenoxide Formation: To a solution of phenol in an appropriate aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0 °C. Allow the reaction to stir for 30 minutes to generate the sodium phenoxide.

  • Activation of Cyclopentanol: In a separate flask, dissolve 3-aminocyclopentanol (with the amine group protected, e.g., as a Boc-carbamate) in a suitable solvent (e.g., dichloromethane) and cool to 0 °C. Add a sulfonyl chloride (e.g., methanesulfonyl chloride) and a non-nucleophilic base (e.g., triethylamine) to activate the hydroxyl group as a good leaving group (mesylate).

  • Nucleophilic Substitution: Add the activated cyclopentyl intermediate to the solution of sodium phenoxide. Heat the reaction mixture (e.g., to 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection: If a protecting group was used for the amine, perform the appropriate deprotection step (e.g., treatment with trifluoroacetic acid for a Boc group) to yield the final this compound.

In Vitro Biological Evaluation Protocol: Radioligand Binding Assay

This protocol provides a general method for assessing the binding affinity of this compound derivatives to a G-protein coupled receptor (GPCR), such as the histamine H3 receptor.

Workflow for Radioligand Binding Assay

G start Prepare Cell Membranes (expressing target receptor) incubation Incubate Membranes with Radioligand and Test Compound start->incubation filtration Separate Bound and Free Radioligand (via filtration) incubation->filtration measurement Measure Radioactivity of Bound Ligand filtration->measurement analysis Data Analysis (IC50 determination) measurement->analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor of interest (e.g., HEK293 cells expressing the human histamine H3 receptor).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]-Nα-methylhistamine), and varying concentrations of the this compound test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.

Signaling Pathway Visualization

Given the potential activity of phenoxyalkyl amines at histamine H3 receptors, a hypothetical signaling pathway is presented below. The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters.

Hypothetical Signaling Pathway for an H3 Receptor Antagonist

G cluster_presynaptic Presynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Binds G_protein Gi/o Protein H3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_release Neurotransmitter Release (e.g., Histamine, ACh) Ca_channel->Neurotransmitter_release Mediates PCPA_derivative This compound Derivative (Antagonist) PCPA_derivative->H3R Blocks

Caption: Hypothetical signaling pathway of a this compound derivative acting as a histamine H3 receptor antagonist.

Conclusion

The this compound scaffold represents an unexplored area in drug discovery with potential for the development of novel therapeutics, particularly in the realm of neurological disorders. The synthetic accessibility and the possibility for diverse chemical modifications make it an attractive starting point for medicinal chemistry campaigns. The protocols and conceptual frameworks provided here are intended to serve as a guide for researchers to initiate the exploration of this promising chemical space. Further investigation is warranted to synthesize and evaluate derivatives of this scaffold to uncover their full therapeutic potential.

References

Application Notes and Protocols for the Quantification of 3-Phenoxycyclopentanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of 3-Phenoxycyclopentanamine. Due to the limited availability of established methods for this specific analyte, this guide presents robust, hypothetical analytical procedures based on common and reliable techniques in pharmaceutical analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended to serve as a comprehensive starting point for method development and validation in a research or quality control setting.

Introduction

This compound is a chemical entity of interest in pharmaceutical development and chemical research. Accurate and precise quantification is crucial for ensuring the quality, safety, and efficacy of products containing this molecule, as well as for its characterization in various matrices. This document outlines two primary analytical methods for its quantification, providing detailed experimental protocols and hypothetical performance data to guide the user.

Analytical Methods

Two primary methods are proposed for the quantification of this compound: a reversed-phase HPLC-UV method for routine analysis and a more specific and sensitive GC-MS method, which may be particularly useful for trace-level detection or in complex matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely used technique for the quantification of organic molecules.[1][2][3] The proposed method utilizes a reversed-phase C18 column to achieve separation.

The following table summarizes the hypothetical performance characteristics of the proposed HPLC-UV method.

ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.6 µg/mL
Accuracy (% Recovery)98.0 - 102.0%[4]
Precision (%RSD)< 2.0%

Objective: To quantify this compound using an HPLC-UV system.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (ACS grade)

  • 0.22 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing Acetonitrile and Water (with 0.1% Formic acid) in a 60:40 (v/v) ratio. Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a 1 mg/mL stock solution.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase to an estimated concentration within the calibration range.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 60:40 Acetonitrile:Water (0.1% Formic Acid)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 270 nm

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow prep Preparation hplc_analysis HPLC Analysis prep->hplc_analysis mobile_phase Mobile Phase (60:40 ACN:H2O + 0.1% FA) mobile_phase->prep standards Standard Solutions (1-100 µg/mL) standards->prep sample Sample Preparation (Dissolution & Filtration) sample->prep data_processing Data Processing hplc_analysis->data_processing instrument HPLC System (C18 Column, UV Detector) instrument->hplc_analysis conditions Chromatographic Conditions (Flow: 1 mL/min, Temp: 30°C, UV: 270 nm) conditions->hplc_analysis result Result data_processing->result calibration Generate Calibration Curve calibration->data_processing quantification Quantify Sample Peak quantification->data_processing

Caption: Workflow for this compound quantification by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it an excellent confirmatory technique or a primary method for complex samples.[5][6][7] Due to the amine group, derivatization may be necessary to improve peak shape and thermal stability.

The following table summarizes the hypothetical performance characteristics of the proposed GC-MS method.

ParameterResult
Linearity (r²)> 0.999
Range0.1 - 20 µg/mL
Limit of Detection (LOD)0.02 µg/mL
Limit of Quantification (LOQ)0.07 µg/mL
Accuracy (% Recovery)97.5 - 102.5%
Precision (%RSD)< 3.0%

Objective: To quantify this compound using a GC-MS system.

Materials:

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (GC grade)

  • Pyridine (GC grade)

  • Anhydrous sodium sulfate

Instrumentation:

  • GC-MS system with an autosampler

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Procedure:

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in ethyl acetate.

    • Create a series of calibration standards by diluting the stock solution with ethyl acetate to concentrations ranging from 0.1 to 20 µg/mL.

  • Sample Preparation:

    • Extract the sample containing this compound with ethyl acetate.

    • Dry the extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of ethyl acetate.

  • Derivatization:

    • Transfer 100 µL of each standard and sample solution to a clean, dry vial.

    • Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vials tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-500 or Selected Ion Monitoring (SIM) of characteristic ions.

  • Analysis:

    • Inject the derivatized standard solutions to build a calibration curve.

    • Inject the derivatized sample solutions.

    • Quantify the derivatized this compound by comparing its peak area to the calibration curve.

GCMS_Workflow prep Sample & Standard Preparation derivatization Derivatization (BSTFA, 70°C for 30 min) prep->derivatization extraction Extraction with Ethyl Acetate extraction->prep gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing gcms_analysis->data_processing instrument GC-MS System (DB-5ms Column) instrument->gcms_analysis conditions GC Oven Program & MS Parameters conditions->gcms_analysis result Result data_processing->result calibration Generate Calibration Curve calibration->data_processing quantification Quantify Target Ion Peak quantification->data_processing

Caption: Workflow for this compound quantification by GC-MS.

Discussion

The choice between the HPLC-UV and GC-MS methods will depend on the specific requirements of the analysis. The HPLC-UV method is generally simpler, faster for routine analysis, and does not require derivatization. However, the GC-MS method provides higher sensitivity and selectivity, which is advantageous for trace analysis or when dealing with complex matrices where co-eluting peaks might interfere with UV detection. The derivatization step in the GC-MS protocol is crucial for improving the chromatographic behavior of the amine-containing analyte.

It is imperative that any method based on these protocols be fully validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards to ensure its suitability for the intended purpose. This validation should include assessments of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Conclusion

The analytical methods and protocols detailed in this document provide a solid foundation for the accurate and reliable quantification of this compound. Researchers, scientists, and drug development professionals can use this information to implement a suitable analytical strategy for their specific needs, ensuring the quality and consistency of their work. Further method development and validation are recommended to optimize performance for specific sample matrices and analytical objectives.

References

Application Notes: Development of 3-Phenoxycyclopentanamine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme inhibitors are pivotal in drug discovery, offering therapeutic interventions for a multitude of diseases by modulating the activity of specific enzymes. The 3-phenoxycyclopentanamine scaffold represents a promising starting point for the development of novel enzyme inhibitors. Its three-dimensional structure and potential for diverse functionalization allow for the exploration of interactions with various enzyme active sites. This document provides a comprehensive guide to the initial stages of developing and characterizing novel inhibitors based on this scaffold, using a hypothetical serine protease as a target enzyme for illustrative purposes.

Target Enzyme Profile: Hypothetical Serine Protease (HSP-1)

For the context of these application notes, we will consider a hypothetical serine protease, HSP-1, which is implicated in an inflammatory disease pathway. The objective is to develop a competitive inhibitor based on the this compound core that specifically targets the active site of HSP-1.

Data Presentation: Inhibitor Potency and Selectivity

The potency of newly synthesized this compound derivatives against HSP-1 and a related off-target serine protease (OSP-1) is summarized in the table below. This data is crucial for establishing a preliminary structure-activity relationship (SAR).

Compound IDR-Group ModificationHSP-1 IC50 (nM)[1]OSP-1 IC50 (nM)Selectivity Index (OSP-1/HSP-1)
PCP-001 -H520>10000>19
PCP-002 -C(=O)CH3250850034
PCP-003 -SO2CH3110620056
PCP-004 -C(=O)NH275450060

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a general method for the derivatization of the parent this compound.

Materials:

  • This compound hydrochloride

  • Acyl chlorides, sulfonyl chlorides, or isocyanates

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve this compound hydrochloride (1.0 eq) in DCM.

  • Add TEA or DIPEA (2.2 eq) and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride, sulfonyl chloride, or isocyanate (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired derivative.

Protocol 2: In Vitro Enzyme Inhibition Assay (HSP-1)

This protocol describes a colorimetric assay to determine the inhibitory activity of the synthesized compounds against HSP-1.

Materials:

  • Purified HSP-1 enzyme

  • Chromogenic substrate for HSP-1 (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (this compound derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the test compounds in the assay buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add 10 µL of each compound dilution. For the control (no inhibitor) and blank (no enzyme) wells, add 10 µL of assay buffer with DMSO.

  • Add 80 µL of the HSP-1 enzyme solution (at a final concentration predetermined to give a linear reaction rate) to each well, except for the blank wells.

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the chromogenic substrate solution to all wells.

  • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

  • Determine the percent inhibition at each concentration relative to the control (no inhibitor) and calculate the IC50 value by fitting the data to a dose-response curve.[1]

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Enzyme Inhibition Assay start This compound reaction Derivatization (R-Group Modification) start->reaction purification Purification (Chromatography) reaction->purification product PCP-00X Derivatives purification->product inhibitor PCP-00X product->inhibitor enzyme HSP-1 Enzyme assay_setup Assay Incubation enzyme->assay_setup inhibitor->assay_setup substrate Chromogenic Substrate substrate->assay_setup data_acq Data Acquisition (Absorbance) assay_setup->data_acq analysis IC50 Determination data_acq->analysis

Caption: Experimental workflow from synthesis to enzyme inhibition analysis.

signaling_pathway cluster_pathway Hypothetical Inflammatory Pathway upstream Upstream Signal pro_hsp1 Pro-HSP-1 upstream->pro_hsp1 Activation Signal hsp1 Active HSP-1 pro_hsp1->hsp1 Activation substrate Inflammatory Mediator Precursor hsp1->substrate Cleavage product Active Inflammatory Mediator substrate->product inflammation Inflammatory Response product->inflammation inhibitor This compound Inhibitor (PCP-00X) inhibitor->hsp1 Inhibition

Caption: Inhibition of the hypothetical HSP-1 signaling pathway.

Conclusion

The this compound scaffold provides a versatile platform for the design of novel enzyme inhibitors. The presented protocols for synthesis and in vitro screening offer a foundational approach for identifying and optimizing lead compounds. The preliminary data on the hypothetical PCP series demonstrates how systematic modification of the core structure can lead to significant improvements in potency and selectivity. Further studies, including kinetic analysis to determine the mechanism of inhibition and structural biology to understand the binding mode, are essential next steps in the drug development process.

References

Application Notes and Protocols for 3-Phenoxycyclopentanamine in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive overview of the potential utility of 3-Phenoxycyclopentanamine as a ligand for receptor binding studies. Due to the limited availability of specific binding data for this compound, this document presents a hypothetical framework for its characterization, drawing parallels from structurally related molecules. The protocols detailed herein are intended to serve as a starting point for researchers to investigate the binding affinity and functional activity of this compound against a plausible target, the α2A-adrenergic receptor. This document is aimed at researchers, scientists, and drug development professionals interested in the pharmacological characterization of novel small molecules.

Introduction

This compound is a small molecule featuring a cyclopentylamine core and a phenoxy moiety. While direct pharmacological data for this specific compound is not extensively available, its structural components suggest potential interactions with various receptor systems. The cyclopentylamine scaffold is present in compounds known to target receptors such as chemokine receptors.[1] The phenoxy group is a common feature in ligands for adrenergic receptors, such as phenoxybenzamine, a classical α-adrenergic antagonist.[2][3] Based on these structural similarities, this application note will focus on a hypothetical application of this compound as a ligand for the α2A-adrenergic receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes.

Potential Signaling Pathway

The α2A-adrenergic receptor is a Gi-coupled receptor. Upon agonist binding, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. The following diagram illustrates this proposed signaling pathway.

G Ligand This compound (Agonist) Receptor α2A-Adrenergic Receptor (Gi-coupled) Ligand->Receptor Binds to G_Protein Gi Protein (αi, βγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of neurotransmitter release) PKA->Cellular_Response Phosphorylates Targets

Figure 1: Proposed signaling pathway for α2A-adrenergic receptor activation.

Quantitative Data: Hypothetical Binding Affinities

The following table summarizes hypothetical binding affinity (Ki) data for this compound and other common adrenergic ligands against the human α2A-adrenergic receptor. This data is for illustrative purposes to demonstrate how results would be presented.

CompoundReceptor TargetKi (nM) [Hypothetical]
This compound α2A-Adrenergic 75
Yohimbineα2A-Adrenergic1.5
Clonidineα2A-Adrenergic3.0
Prazosinα1-Adrenergic500
Propranololβ-Adrenergic>10,000

Experimental Protocols

This protocol describes a competitive binding assay to determine the affinity of this compound for the human α2A-adrenergic receptor using a known radioligand, [3H]-Yohimbine.

Materials:

  • HEK293 cells stably expressing the human α2A-adrenergic receptor

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Radioligand: [3H]-Yohimbine (specific activity ~80 Ci/mmol)

  • Competitor Ligand: this compound (stock solution in DMSO)

  • Non-specific binding control: 10 µM unlabeled Yohimbine

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol Workflow:

G A Prepare cell membranes expressing α2A-AR B Incubate membranes with [3H]-Yohimbine and varying concentrations of This compound A->B C Separate bound and free radioligand by vacuum filtration B->C D Wash filters to remove non-specific binding C->D E Measure radioactivity of filters using scintillation counting D->E F Analyze data to determine IC50 and Ki values E->F

Figure 2: Workflow for the radioligand binding assay.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the α2A-adrenergic receptor in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or 10 µM unlabeled Yohimbine (for non-specific binding).

    • 50 µL of various concentrations of this compound (e.g., 0.1 nM to 100 µM).

    • 50 µL of [3H]-Yohimbine at a final concentration of 1 nM.

    • 50 µL of cell membranes (approximately 20 µg of protein).

  • Incubation: Incubate the plates at room temperature for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the functional effect of this compound on the α2A-adrenergic receptor by quantifying changes in intracellular cAMP levels.

Materials:

  • CHO-K1 cells stably expressing the human α2A-adrenergic receptor

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4

  • Forskolin (an adenylyl cyclase activator)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Protocol Workflow:

G A Seed α2A-AR expressing cells in a 96-well plate and grow to confluency B Pre-incubate cells with varying concentrations of This compound A->B C Stimulate cells with Forskolin to increase basal cAMP levels B->C D Lyse the cells to release intracellular cAMP C->D E Quantify cAMP levels using a commercial assay kit D->E F Analyze data to determine EC50 or IC50 for the functional response E->F

Figure 3: Workflow for the functional cAMP assay.

Procedure:

  • Cell Culture: Seed CHO-K1 cells expressing the α2A-adrenergic receptor into a 96-well plate and grow to 80-90% confluency.

  • Assay:

    • Wash the cells once with assay buffer.

    • Add 50 µL of assay buffer containing various concentrations of this compound to the wells.

    • Incubate for 15 minutes at 37°C.

    • Add 50 µL of assay buffer containing a submaximal concentration of Forskolin (e.g., 1 µM) to all wells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement following the kit protocol.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. If the compound is an agonist, it will decrease Forskolin-stimulated cAMP levels; if it is an antagonist, it will block the effect of a known agonist. Calculate the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curve.

Conclusion

The provided protocols and hypothetical data illustrate a systematic approach to characterizing the pharmacological profile of this compound. While the specific receptor target and binding affinities remain to be experimentally determined, the methodologies outlined here for binding and functional assays are robust and widely applicable in drug discovery and pharmacology research. These notes are intended to facilitate the exploration of this compound and similar novel chemical entities as potential ligands for GPCRs and other receptor families.

References

Application Notes and Protocols for the Experimental Use of 3-Phenoxycyclopentanamine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a general framework for the investigation of the novel compound 3-Phenoxycyclopentanamine in a cell culture setting. As of the generation of this document, there is no publicly available scientific literature detailing the biological effects or mechanism of action of this specific molecule. Therefore, the proposed applications and expected outcomes are hypothetical and intended to serve as a guide for researchers. All experiments should be conducted with appropriate controls and results interpreted with caution.

Introduction and Hypothetical Applications

This compound is a small molecule containing a phenoxy group, a cyclopentane ring, and an amine group. The structural motifs present in this compound suggest potential interactions with various biological targets. The phenoxy group is found in many biologically active compounds, and the cyclopentanamine moiety can be a key pharmacophore for interacting with enzymes or receptors.

Potential, Unverified Research Applications:

  • Cancer Research: The compound could be screened for cytotoxic or cytostatic effects against various cancer cell lines. Many small molecules with similar functional groups exhibit anti-proliferative properties.

  • Neuroscience Research: The amine group suggests a potential for interaction with neurotransmitter receptors or transporters. It could be investigated for its effects on neuronal cell lines, exploring endpoints such as cell viability, neurite outgrowth, or receptor binding.

  • Inflammation and Immunology: The compound could be tested for anti-inflammatory properties in cell-based assays, such as measuring cytokine production in stimulated immune cells (e.g., macrophages or lymphocytes).

General Experimental Workflow

The following diagram outlines a general workflow for the initial characterization of this compound in a cell culture model.

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_mechanistic Mechanistic Studies prep Compound Preparation (Stock Solution in DMSO) viability Cell Viability Assay (e.g., MTT, CCK-8) Determine IC50 prep->viability cell_culture Cell Line Selection & Maintenance cell_culture->viability proliferation Proliferation Assay (e.g., BrdU, Cell Counting) viability->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI) viability->apoptosis western_blot Western Blotting (Target Proteins) proliferation->western_blot apoptosis->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Figure 1: General workflow for in vitro evaluation of a novel compound.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Selected cell line (e.g., HeLa, A549, SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A common concentration range to start with is 0.1, 1, 10, 50, 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Selected cell line

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Data Presentation (Hypothetical Data)

The following tables are examples of how to present quantitative data obtained from the experiments described above.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineIC50 (µM) after 48h
HeLa (Cervical Cancer)25.4 ± 3.1
A549 (Lung Cancer)42.1 ± 5.6
SH-SY5Y (Neuroblastoma)> 100
MCF-7 (Breast Cancer)15.8 ± 2.5

Table 2: Apoptosis Induction in HeLa Cells by this compound (48h Treatment)

TreatmentConcentration (µM)% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control02.1 ± 0.51.5 ± 0.3
This compound12.5 (0.5x IC50)15.7 ± 2.25.3 ± 1.1
This compound25 (1x IC50)35.2 ± 4.112.8 ± 1.9
This compound50 (2x IC50)50.6 ± 6.325.4 ± 3.7

Hypothetical Signaling Pathway

Should initial screens suggest an anti-proliferative or pro-apoptotic effect, a common subsequent step is to investigate the modulation of key signaling pathways involved in cell fate, such as the PI3K/Akt/mTOR pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 Akt->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound (Hypothetical Inhibitor) Compound->Akt Hypothesized Inhibition Bax Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2->Bax Inhibition

Figure 2: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

This diagram illustrates a potential mechanism where this compound could inhibit the Akt protein, a central node in a key cell survival pathway. This inhibition would lead to decreased cell proliferation and survival, and an increase in apoptosis. This is a common mechanism for anti-cancer drugs and serves as a plausible starting point for mechanistic investigations. Western blotting for the phosphorylated (active) forms of Akt and downstream targets would be a standard method to validate this hypothesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenoxycyclopentanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Phenoxycyclopentanamine. The following information is based on established organic chemistry principles and common laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and reliable synthetic pathway involves a three-step sequence starting from cyclopentene:

  • Epoxidation of cyclopentene to yield cyclopentene oxide.

  • Ring-opening of cyclopentene oxide with phenol to produce trans-2-phenoxycyclopentan-1-ol.

  • Conversion of the alcohol to the amine via an azide intermediate, followed by reduction.

Q2: What are the critical parameters to control for a high yield in the epoxidation step?

The key to a high yield in the epoxidation of cyclopentene is controlling the reaction temperature and the rate of addition of the oxidizing agent to prevent over-oxidation and side reactions.

Q3: How can I minimize the formation of byproducts during the ring-opening reaction?

The regioselectivity of the ring-opening of cyclopentene oxide with phenol is crucial. Using a mild base helps to deprotonate the phenol, increasing its nucleophilicity and promoting the desired attack at the less hindered carbon of the epoxide. This minimizes the formation of the undesired regioisomer.

Q4: What are the main challenges in the final amination step?

The conversion of the hydroxyl group to the amine can be challenging. Incomplete conversion of the alcohol to the mesylate can lower the overall yield. Additionally, the reduction of the azide intermediate must be carried out carefully to avoid side reactions and to ensure complete conversion to the desired amine.

Troubleshooting Guides

Step 1: Epoxidation of Cyclopentene
Problem Possible Cause(s) Suggested Solution(s)
Low yield of cyclopentene oxide - Incomplete reaction. - Over-oxidation to byproducts. - Loss of volatile product during workup.- Increase reaction time or temperature slightly. - Add the oxidizing agent (e.g., m-CPBA) slowly and maintain a low reaction temperature (0-5 °C). - Use a cooled condenser and be cautious during solvent removal.
Presence of diol byproduct - The epoxide is hydrolyzed during the reaction or workup.- Ensure anhydrous reaction conditions. - Perform the aqueous workup quickly and at a low temperature.
Step 2: Ring-opening of Cyclopentene Oxide with Phenol
Problem Possible Cause(s) Suggested Solution(s)
Low yield of trans-2-phenoxycyclopentan-1-ol - Incomplete reaction. - Poor nucleophilicity of phenol. - Formation of regioisomers.- Increase reaction time or temperature. - Add a mild base (e.g., K₂CO₃) to deprotonate the phenol. - Ensure the use of a suitable solvent that can stabilize the phenoxide ion.
Recovery of unreacted starting materials - Insufficient base or reaction time.- Increase the amount of base and/or prolong the reaction time.
Step 3: Conversion of Alcohol to Amine (via Azide)
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the mesylate intermediate - Incomplete reaction. - Degradation of methanesulfonyl chloride.- Ensure the reaction is run at a low temperature (0 °C) and that the triethylamine is added slowly. - Use fresh methanesulfonyl chloride.
Low yield of the azide intermediate - Poor displacement of the mesylate.- Use a polar aprotic solvent like DMF to facilitate the SN2 reaction. - Increase the reaction temperature if necessary.
Incomplete reduction of the azide - Inactive catalyst or insufficient reducing agent.- Use fresh LAH or ensure the Pd/C catalyst is active. - Increase the amount of reducing agent.
Formation of side products during reduction - Over-reduction or side reactions.- Control the reaction temperature carefully, especially during the addition of the azide to the reducing agent.

Experimental Protocols

Synthesis of trans-2-phenoxycyclopentan-1-ol
  • To a solution of phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclopentene oxide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of this compound
  • Mesylation: To a solution of trans-2-phenoxycyclopentan-1-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir at 0 °C for 2 hours.

  • Azide Formation: Wash the reaction mixture with water and brine. Concentrate the organic layer and dissolve the crude mesylate in DMF. Add sodium azide (3.0 eq) and heat the mixture to 80 °C for 12 hours.

  • Reduction: Cool the reaction mixture, add water, and extract the azide with ether. Dry the ether solution and add it dropwise to a stirred suspension of lithium aluminum hydride (LAH) (1.5 eq) in THF at 0 °C. Stir at room temperature for 4 hours.

  • Workup: Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to obtain the crude product.

  • Purify by column chromatography or distillation under reduced pressure.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Ring Opening cluster_step3 Step 3: Amination Cyclopentene Cyclopentene Cyclopentene_Oxide Cyclopentene Oxide Cyclopentene->Cyclopentene_Oxide m-CPBA, DCM Phenoxycyclopentanol trans-2-Phenoxycyclopentan-1-ol Cyclopentene_Oxide->Phenoxycyclopentanol Phenol, K₂CO₃, DMF Final_Product This compound Phenoxycyclopentanol->Final_Product 1. MsCl, Et₃N 2. NaN₃, DMF 3. LAH, THF

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of Final Product Check_Step3 Analyze Purity of Step 2 Product Start->Check_Step3 Check_Step2 Analyze Purity of Step 1 Product Check_Step3->Check_Step2 If pure Optimize_Step3 Optimize Amination (Step 3) Check_Step3->Optimize_Step3 If impure Check_Step1 Check Starting Material Purity Check_Step2->Check_Step1 If pure Optimize_Step2 Optimize Ring Opening (Step 2) Check_Step2->Optimize_Step2 If impure Optimize_Step1 Optimize Epoxidation (Step 1) Check_Step1->Optimize_Step1 If pure Check_Step1->Optimize_Step1 If impure Success Improved Yield Optimize_Step3->Success Optimize_Step2->Success Optimize_Step1->Success

Caption: Troubleshooting workflow for low yield.

resolving 3-Phenoxycyclopentanamine solubility issues in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when working with 3-Phenoxycyclopentanamine in experimental assays.

Troubleshooting Guide: Resolving this compound Precipitation

Issue: My this compound, dissolved in an organic solvent like DMSO, precipitates when added to my aqueous assay buffer.

This is a common issue for hydrophobic compounds like this compound. The following steps provide a systematic approach to resolving this problem.

Step 1: Optimization of Co-Solvent Concentration

Organic solvents are often necessary to dissolve hydrophobic compounds, but high concentrations can be toxic to cells or interfere with assay components. It is crucial to determine the highest tolerable concentration of your organic solvent (e.g., DMSO, ethanol) that maintains the solubility of this compound at the desired working concentration.

  • Recommendation: Perform a solvent tolerance study with your specific cell line or assay system. It is common for final DMSO concentrations in cell-based assays to be kept below 0.5%, and ideally at 0.1%, to minimize cytotoxic effects.[1][2][3]

Step 2: pH Adjustment of the Assay Buffer

Since this compound contains an amine group, its solubility is likely pH-dependent. Amines are typically more soluble in acidic conditions where they become protonated.

  • Recommendation: Systematically test the solubility of this compound in a range of buffered solutions with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).[] Be mindful that the chosen pH must be compatible with your experimental system.

Step 3: Utilization of Solubilizing Excipients

If optimizing the co-solvent and pH is insufficient, various solubilizing agents can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins are commonly used for this purpose.[5][6]

  • Detergents/Surfactants: Non-ionic detergents like Tween-20 or Triton X-100 can be effective at low concentrations (e.g., 0.01-0.05%) for cell-free assays.[7] However, they are often not suitable for cell-based assays due to cytotoxicity.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: Based on its hydrophobic nature, Dimethyl sulfoxide (DMSO) or ethanol are suitable starting solvents. Prepare a high-concentration stock solution (e.g., 10-50 mM) in one of these solvents.

Q2: How can I determine the maximum soluble concentration of this compound in my final assay buffer?

A2: You can perform a kinetic or thermodynamic solubility test. A simple approach is to prepare serial dilutions of your this compound stock solution into your assay buffer. Visually inspect for precipitation or use light scattering/nephelometry for a more quantitative measurement.[8][9]

Q3: My compound still precipitates even with a low percentage of DMSO. What should I try next?

A3: The next logical step is to investigate the effect of pH on solubility. Since this compound has an amine functional group, decreasing the pH of your buffer may increase its solubility.

Q4: Are there any alternatives to DMSO?

A4: Yes, other water-miscible organic solvents like ethanol, isopropanol, or polyethylene glycol (PEG) can be used. However, their compatibility with your specific assay must be verified.

Q5: How do I prepare a this compound-cyclodextrin inclusion complex?

A5: A common method is the kneading method, where the compound and cyclodextrin are mixed with a small amount of solvent to form a paste, which is then dried.[6][7][10] Another approach is co-precipitation from a solution containing both the compound and cyclodextrin.[10]

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol

(No specific solubility data for this compound was found in the public domain. The user will need to determine this experimentally.)

Experimental Protocols

Protocol 1: Systematic Solubility Assessment Workflow

This protocol outlines a systematic approach to determine the optimal solubilization strategy for this compound.

Solubility_Workflow cluster_start Start cluster_solubilization Initial Solubilization cluster_testing Solubility Testing cluster_outcome Outcome start This compound Powder stock Prepare 10-50 mM Stock in 100% DMSO start->stock cosolvent Test Serial Dilutions in Assay Buffer (Varying %DMSO) stock->cosolvent ph_test If Precipitation Occurs: Test Solubility in Buffers of Different pH cosolvent->ph_test Precipitation soluble Soluble at Target Concentration cosolvent->soluble No Precipitation excipient_test If Precipitation Persists: Test with Solubilizing Excipients (e.g., Cyclodextrins) ph_test->excipient_test Precipitation ph_test->soluble No Precipitation excipient_test->soluble No Precipitation insoluble Insoluble - Re-evaluate Formulation excipient_test->insoluble Precipitation

A systematic workflow for determining the solubility of this compound.

Protocol 2: pH-Dependent Solubility Evaluation

  • Prepare Buffers: Prepare a series of biologically compatible buffers with pH values ranging from 5.0 to 8.0 (e.g., MES for pH 5-6.5, HEPES for pH 7-8).

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 20 mM) in 100% DMSO.

  • Dilution Series: In a 96-well plate, add a fixed volume of each buffer to different wells.

  • Add Compound: Add a small volume of the this compound stock solution to each well to achieve the desired final concentration. Ensure the final DMSO concentration is consistent across all wells.

  • Incubate and Observe: Incubate the plate at the experimental temperature for a set period (e.g., 1-2 hours).

  • Assess Solubility: Visually inspect each well for signs of precipitation. For a more quantitative assessment, measure the turbidity of each well using a plate reader at a wavelength such as 600 nm.

  • Determine Optimal pH: Identify the pH range that provides the best solubility for this compound.

Protocol 3: Cyclodextrin Inclusion Complex Formation (Kneading Method)

  • Molar Ratio: Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 ratio is a good starting point).[10]

  • Mixing: Weigh out the appropriate amounts of this compound and β-cyclodextrin and place them in a mortar.

  • Kneading: Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) dropwise while continuously triturating the mixture with a pestle. Continue until a thick, homogeneous paste is formed.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • Final Product: The resulting powder is the this compound-β-cyclodextrin inclusion complex, which can then be tested for solubility in your aqueous assay buffer.

Signaling Pathway and Logical Relationship Diagrams

Diagram 1: General Troubleshooting Logic for Solubility Issues

Troubleshooting_Logic start Compound Precipitates in Aqueous Buffer q1 Is the final co-solvent concentration optimized and minimized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the compound ionizable? a1_yes->q2 sol1 Determine max tolerable co-solvent % that maintains solubility. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Optimize buffer pH to favor the charged species. a2_yes->sol2 q3 Is the assay cell-free? a2_no->q3 sol2->q3 end_success Solubility Issue Resolved sol2->end_success a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Consider low concentrations of non-ionic detergents. a3_yes->sol3 sol4 Use cyclodextrins to form an inclusion complex. a3_no->sol4 sol3->end_success sol4->end_success end_fail Consider alternative formulation (e.g., solid dispersion, nanosuspension) sol4->end_fail

A decision tree for troubleshooting compound precipitation in assays.

References

Technical Support Center: Synthesis of 3-Phenoxycyclopentanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-phenoxycyclopentanamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound derivatives?

A1: The two most prevalent and versatile methods for synthesizing this compound derivatives are:

  • Reductive Amination: This method involves the reaction of a 3-phenoxycyclopentanone precursor with a primary or secondary amine in the presence of a reducing agent. It is a robust and widely used method for forming C-N bonds.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is ideal for forming a bond between an amine and an aryl or vinyl halide/triflate. In this context, it can be used to couple a phenol with a 3-aminocyclopentyl derivative or an amine with a 3-phenoxycyclopentyl halide/triflate.

Q2: How do I choose between Reductive Amination and Buchwald-Hartwig Amination?

A2: The choice of synthetic route depends on the availability of starting materials and the desired final product.

  • Choose Reductive Amination if: You have access to the corresponding 3-phenoxycyclopentanone and the desired amine. This is often a more direct and cost-effective route.

  • Choose Buchwald-Hartwig Amination if: You are starting with a phenol and a 3-halocyclopentanamine or a 3-phenoxycyclopentyl halide and an amine. This method is particularly useful for creating a library of analogs with diverse aromatic amines.

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters to optimize for both methods include:

  • Temperature: Reaction rates are highly dependent on temperature. Optimization is crucial to ensure complete reaction without promoting side reactions or decomposition.

  • Solvent: The solvent affects the solubility of reactants and reagents, and can influence the reaction rate and selectivity.

  • Catalyst and Ligand (for Buchwald-Hartwig): The choice of palladium precursor and phosphine ligand is critical for achieving high yields and turnover numbers.

  • Reducing Agent (for Reductive Amination): The choice of reducing agent can affect the selectivity and ease of workup.

  • Base (for Buchwald-Hartwig): The strength and nature of the base are crucial for the catalytic cycle.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction.

Q4: What are some common impurities or side products I should be aware of?

A4:

  • In Reductive Amination:

    • Over-alkylation leading to tertiary amines (if starting with a primary amine).

    • Reduction of the ketone to the corresponding alcohol (3-phenoxycyclopentanol).

    • Formation of enamines as intermediates.

  • In Buchwald-Hartwig Amination:

    • Hydrodehalogenation of the aryl halide starting material.

    • Formation of diaryl ethers or diarylamines as byproducts.

    • Side reactions related to the functional groups present on the substrates.

Troubleshooting Guides

Reductive Amination of 3-Phenoxycyclopentanone
Problem Possible Cause(s) Suggested Solution(s)
Low to no product formation 1. Inactive reducing agent. 2. Imine formation is not favored under the reaction conditions. 3. Insufficient reaction temperature or time.1. Use a fresh batch of the reducing agent. Consider switching to a different reducing agent (e.g., from NaBH(OAc)₃ to NaBH₃CN). 2. Adjust the pH of the reaction mixture. For many reductive aminations, a slightly acidic pH (4-6) is optimal for imine formation. This can be achieved by adding a small amount of acetic acid. 3. Increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS. Extend the reaction time.
Formation of significant amount of 3-phenoxycyclopentanol The reducing agent is too reactive and is reducing the ketone faster than the imine is formed or reduced.1. Switch to a less reactive reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is selective for the reduction of imines in the presence of ketones. 2. Perform the reaction in a two-step process: first, form the imine by stirring the ketone and amine together (with or without a dehydrating agent like molecular sieves), and then add the reducing agent.
Formation of secondary or tertiary amine byproducts The primary amine product is reacting further with the ketone starting material.1. Use a stoichiometric excess of the amine (1.5-2 equivalents) to drive the reaction towards the desired product. 2. If possible, use a large excess of ammonia or a primary amine to minimize the formation of the secondary amine.
Difficult purification Presence of unreacted starting materials and multiple byproducts.1. Optimize the reaction conditions to drive the reaction to completion and minimize side products. 2. Employ column chromatography with a carefully selected solvent system. Consider using a different stationary phase if separation is challenging on silica gel. 3. If the product is basic, an acid-base extraction can be an effective purification step.
Buchwald-Hartwig Amination
Problem Possible Cause(s) Suggested Solution(s)
Low to no product formation 1. Inactive catalyst. 2. Inappropriate ligand for the specific substrates. 3. Incorrect base or solvent. 4. Reaction not performed under inert atmosphere.1. Use a fresh source of palladium catalyst and ligand. 2. Screen a variety of phosphine ligands (e.g., XPhos, SPhos, RuPhos). The choice of ligand is often substrate-dependent. 3. The base is critical; sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Toluene and dioxane are common solvents. 4. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) as the palladium(0) catalyst is oxygen-sensitive.
Significant hydrodehalogenation of the aryl halide 1. Presence of water or other protic sources. 2. The reductive elimination of the C-N bond is slow compared to competing side reactions.1. Use anhydrous solvents and reagents. 2. Optimize the ligand and reaction temperature. A more electron-rich and bulky ligand can sometimes favor the desired reductive elimination.
Low yield with electron-deficient or sterically hindered amines These amines are less nucleophilic and may react slower.1. Use a more electron-rich and sterically bulky phosphine ligand (e.g., BrettPhos). 2. Increase the reaction temperature and/or reaction time. 3. A stronger base might be required.
Decomposition of starting materials or product The reaction temperature is too high.1. Lower the reaction temperature and monitor for a longer period. 2. Some sensitive functional groups may not be compatible with the reaction conditions. Consider a protecting group strategy if necessary.

Data Presentation

Table 1: Optimization of Reductive Amination Conditions for the Synthesis of N-Aryl-3-Phenoxycyclopentanamine.

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1NaBH(OAc)₃Dichloromethane (DCM)251275
2NaBH(OAc)₃1,2-Dichloroethane (DCE)50885
3NaBH₃CNMethanol (MeOH)251268
4NaBH₃CNMethanol (MeOH) + AcOH251282
5H₂ (g), Pd/CEthanol (EtOH)252492

Note: This table presents representative data based on typical outcomes for this type of reaction. Actual results may vary depending on the specific substrates and reaction scale.

Table 2: Optimization of Buchwald-Hartwig Amination for the Synthesis of N-Aryl-3-Phenoxycyclopentanamine.

EntryPalladium PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃XPhosNaOtBuToluene1001288
2Pd(OAc)₂SPhosLHMDSDioxane1101091
3Pd₂(dba)₃RuPhosK₃PO₄Toluene1001875
4Pd(OAc)₂XPhosCs₂CO₃Dioxane1101682
5Pd₂(dba)₃XPhosNaOtBuToluene802479

Note: This table presents representative data based on typical outcomes for this type of reaction. Actual results may vary depending on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: Reductive Amination of 3-Phenoxycyclopentanone

This protocol describes a general procedure for the synthesis of an N-aryl-3-phenoxycyclopentanamine derivative.

Materials:

  • 3-Phenoxycyclopentanone

  • Substituted Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-phenoxycyclopentanone (1.0 eq) in 1,2-dichloroethane (DCE), add the substituted aniline (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Heat the reaction mixture to 50°C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-phenoxycyclopentanamine.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes a general procedure for the synthesis of an N-aryl-3-phenoxycyclopentanamine derivative.

Materials:

  • 3-Phenoxycyclopentyl bromide (or triflate)

  • Substituted Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by 3-phenoxycyclopentyl bromide (1.0 eq) and the substituted aniline (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100°C for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-phenoxycyclopentanamine.

Visualizations

experimental_workflow_reductive_amination start Start reactants Mix 3-Phenoxycyclopentanone and Aniline in DCE start->reactants add_reductant Add NaBH(OAc)₃ reactants->add_reductant react Heat at 50°C (8-12h) add_reductant->react quench Quench with Sat. NaHCO₃ react->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for Reductive Amination.

experimental_workflow_buchwald_hartwig start Start setup Setup Inert Atmosphere (Ar or N₂) start->setup add_reagents Add Pd₂(dba)₃, XPhos, NaOtBu, and Toluene setup->add_reagents add_substrates Add 3-Phenoxycyclopentyl Bromide and Aniline add_reagents->add_substrates react Heat at 100°C (12-18h) add_substrates->react quench Quench with Sat. NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

gpcr_signaling_pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GDP-bound (inactive) GPCR->G_protein Activates G_alpha_GTP Gα-GTP (active) G_protein->G_alpha_GTP GDP -> GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates Effector Effector Protein (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand This compound Derivative (Ligand) Ligand->GPCR Binds to G_alpha_GTP->Effector Activates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Technical Support Center: Synthesis of 3-Phenoxycyclopentanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenoxycyclopentanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound can be approached through several key synthetic strategies. The most common routes involve:

  • Route 1: Williamson Ether Synthesis followed by Amination. This two-step process begins with the formation of the phenoxy ether linkage by reacting a cyclopentyl derivative with phenol, followed by the introduction of the amine group.

  • Route 2: Reductive Amination of 3-Phenoxycyclopentanone. This is a convergent approach where the ketone precursor, 3-phenoxycyclopentanone, is directly converted to the target amine in the presence of an ammonia source and a reducing agent.

Q2: What are the expected stereoisomers of this compound?

A2: The synthesis of this compound will typically result in a mixture of cis and trans stereoisomers. The ratio of these isomers is highly dependent on the chosen synthetic route and reaction conditions. Separation of these isomers can be challenging and often requires chromatographic techniques or fractional crystallization. For analogous cyclic amines, the separation of diastereomers has been achieved through column chromatography.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic step.

Part 1: Synthesis of 3-Phenoxycyclopentyl Precursor (e.g., via Williamson Ether Synthesis)

Problem 1: Low yield of the desired 3-phenoxycyclopentyl ether.

  • Possible Cause A: Incomplete deprotonation of phenol. The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile. If the base used is not strong enough or is used in insufficient quantity, the reaction will not proceed to completion.

    • Solution: Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an appropriate aprotic solvent like THF or DMF to ensure complete deprotonation of phenol.

  • Possible Cause B: Competing elimination reaction (E2). With a secondary cyclopentyl halide as the electrophile, the phenoxide can act as a base, leading to the formation of cyclopentene as a major byproduct. This side reaction is favored by sterically hindered substrates and strong, bulky bases.

    • Solution: To favor the desired SN2 reaction, use a less sterically hindered cyclopentyl derivative if possible. Employing milder reaction conditions (e.g., lower temperature) can also help to minimize the elimination pathway.

Problem 2: Difficulty in separating the product from unreacted phenol.

  • Possible Cause: Phenol is acidic and can be difficult to remove from the organic product during workup.

    • Solution: Perform an aqueous workup with a dilute base, such as 1M sodium hydroxide (NaOH), to deprotonate the unreacted phenol and extract it into the aqueous layer. Follow this with washes with brine to remove any residual base.

Part 2: Introduction of the Amine Group (e.g., via Reductive Amination)

Problem 3: Formation of significant amounts of 3-phenoxycyclopentanol.

  • Possible Cause: The reducing agent used for the reductive amination can also directly reduce the ketone precursor (3-phenoxycyclopentanone) to the corresponding alcohol. This is particularly common with powerful reducing agents like sodium borohydride (NaBH₄) under certain conditions.

    • Solution: Use a milder or more selective reducing agent that preferentially reduces the imine intermediate over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this purpose as it is less reactive towards ketones.[2] Alternatively, a two-step procedure where the imine is formed first, followed by the addition of the reducing agent, can improve selectivity.

Problem 4: Presence of secondary and tertiary amine byproducts (over-alkylation).

  • Possible Cause: The newly formed primary amine is nucleophilic and can react with another molecule of the ketone precursor, leading to the formation of secondary and subsequently tertiary amines. This is a common issue in reductive amination.

    • Solution: To minimize over-alkylation, use a large excess of the ammonia source (e.g., ammonia or an ammonium salt like ammonium acetate). This statistical advantage favors the reaction of the ketone with the primary ammonia source over the product amine.

Problem 5: Incomplete reaction and presence of residual ketone.

  • Possible Cause A: Inefficient imine formation. The formation of the imine intermediate is an equilibrium process and can be slow or incomplete.

    • Solution: The reaction is often acid-catalyzed. Adding a catalytic amount of a weak acid, such as acetic acid, can accelerate imine formation. Removal of water, a byproduct of imine formation, using a dehydrating agent (e.g., molecular sieves) or azeotropic distillation can also drive the equilibrium towards the imine.

  • Possible Cause B: Deactivation of the catalyst or reducing agent.

    • Solution: Ensure that all reagents and solvents are dry and of high purity. Moisture can quench the reducing agent and hinder the reaction.

Experimental Protocols

Key Experiment: Reductive Amination of 3-Phenoxycyclopentanone

This protocol is a general guideline and may require optimization based on laboratory conditions and available starting materials.

Materials:

  • 3-Phenoxycyclopentanone

  • Ammonia (e.g., as a solution in methanol or as ammonium acetate)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3-phenoxycyclopentanone (1.0 eq) in the chosen solvent (DCM or DCE), add the ammonia source (a large excess, e.g., 10-20 eq).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, prepare a solution or suspension of sodium triacetoxyborohydride (1.5 - 2.0 eq) in the same solvent.

  • Slowly add the reducing agent solution to the reaction mixture.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the desired this compound from any unreacted ketone, alcohol byproduct, and any over-alkylated products.

Data Presentation

Table 1: Troubleshooting Summary for Reductive Amination

Problem Potential Cause Recommended Solution
Low Conversion Inefficient imine formationAdd catalytic acid; remove water.
Deactivated reducing agentUse anhydrous conditions and pure reagents.
Byproduct: 3-Phenoxycyclopentanol Ketone reduction by the hydrideUse a milder reducing agent like NaBH(OAc)₃.
Byproduct: Over-alkylation Product amine reacts with starting ketoneUse a large excess of the ammonia source.

Visualizations

Logical Relationship for Troubleshooting Low Yield in Williamson Ether Synthesis

LowYieldTroubleshooting LowYield Low Yield of 3-Phenoxycyclopentyl Ether IncompleteDeprotonation Incomplete Deprotonation of Phenol LowYield->IncompleteDeprotonation Possible Cause CompetingElimination Competing E2 Elimination LowYield->CompetingElimination Possible Cause UseStrongerBase Use Stronger Base (e.g., NaH, t-BuOK) IncompleteDeprotonation->UseStrongerBase Solution OptimizeConditions Optimize Conditions (e.g., lower temperature) CompetingElimination->OptimizeConditions Solution

Caption: Troubleshooting logic for low yield in the Williamson ether synthesis step.

Experimental Workflow for Reductive Amination

ReductiveAminationWorkflow Start Start: 3-Phenoxycyclopentanone + Ammonia Source ImineFormation Imine Formation (Acid Catalyst) Start->ImineFormation Reduction Reduction with NaBH(OAc)₃ ImineFormation->Reduction Workup Aqueous Workup (NaHCO₃) Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product: this compound Purification->Product

Caption: A typical experimental workflow for the reductive amination of 3-phenoxycyclopentanone.

References

Technical Support Center: Enhancing the Purity of 3-Phenoxycyclopentanamine for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 3-Phenoxycyclopentanamine.

Disclaimer

Detailed experimental data specifically for the purification of this compound is not extensively available in public literature. The following protocols, troubleshooting advice, and data are based on established principles for the purification of structurally similar cyclic and aromatic amines. Researchers should use this information as a guide and optimize these methods for their specific sample and purity requirements.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in related amine syntheses, such as reductive amination of 3-phenoxycyclopentanone, may include:

  • Unreacted starting materials: 3-phenoxycyclopentanone and the amine source (e.g., ammonia or an ammonium salt).

  • Over-alkylation products: Di-alkylation of the amine, leading to a secondary amine byproduct.

  • Side-products from the reducing agent: For example, if sodium cyanoborohydride is used, cyanide-related byproducts might be present.[1][2]

  • Isomers: Depending on the stereochemistry of the starting materials and reaction conditions, you may have cis/trans isomers of this compound.

Q2: My this compound appears as an oil, making recrystallization difficult. What are my options?

A2: If the free base is an oil, you can attempt to form a salt, which is often a crystalline solid. The hydrochloride or hydrobromide salts are common choices. This can be achieved by dissolving the crude amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl or HBr in an anhydrous solvent (e.g., HCl in diethyl ether). The resulting salt may then be purified by recrystallization.

Q3: I'm observing significant streaking and poor separation when running column chromatography on silica gel. What is causing this and how can I fix it?

A3: The basic nature of the amine group in this compound leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This interaction can cause peak tailing, streaking, and sometimes irreversible adsorption of the compound. To mitigate this, you can:

  • Add a competing base to the mobile phase: A small amount of triethylamine (typically 0.1-1%) or ammonia in the eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape.

  • Use a different stationary phase:

    • Amine-functionalized silica: This is often a very effective option as it provides a basic surface that repels the amine, leading to better chromatography.

    • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.

    • Reversed-phase chromatography (C18): This is another excellent option, particularly if your compound has sufficient hydrophobic character.

Q4: How can I assess the purity of my this compound sample?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used to quantify the purity and identify the number of components in your sample. A diode-array detector (DAD) can provide information about the UV absorbance of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If your compound is sufficiently volatile and thermally stable, GC-MS is a powerful tool for assessing purity and identifying volatile impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify impurities if they are present in sufficient quantities (typically >1%). Quantitative NMR (qNMR) can also be used for accurate purity determination.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is particularly useful for identifying non-volatile impurities and confirming the molecular weight of your product.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Irreversible adsorption on silica gel 1. Add 0.5-1% triethylamine or ammonia to your eluent. 2. Switch to an amine-functionalized silica column or a basic alumina column. 3. Consider using reversed-phase (C18) chromatography.
Compound is too polar/non-polar for the chosen solvent system 1. If your compound elutes too quickly, use a less polar solvent system. 2. If your compound does not elute, use a more polar solvent system. 3. Perform thin-layer chromatography (TLC) with a range of solvent systems to find the optimal conditions before running a column.
Compound degradation on silica Some sensitive amines can degrade on acidic silica. Use a less acidic stationary phase like neutral alumina or a functionalized silica.
Issue 2: Recrystallization Fails to Yield Crystals or Improve Purity
Possible Cause Troubleshooting Step
Compound is an oil at room temperature Attempt to form a crystalline salt (e.g., hydrochloride) and recrystallize the salt.
Inappropriate solvent choice 1. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. 2. Test a range of solvents of varying polarities (e.g., hexane, ethyl acetate, isopropanol, ethanol/water). 3. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.
Solution is not saturated Evaporate some of the solvent to increase the concentration of the compound.
Crystallization is slow to initiate 1. Scratch the inside of the flask with a glass rod at the solvent line. 2. Add a seed crystal of the pure compound. 3. Cool the solution slowly to room temperature, then in an ice bath, and finally in a freezer if necessary.
Impurities have similar solubility If impurities co-crystallize with the product, a different purification technique such as column chromatography may be necessary. A second recrystallization from a different solvent system may also be effective.

Quantitative Data Summary (Illustrative Example)

The following table presents a hypothetical comparison of different purification methods for a crude sample of this compound with an initial purity of 85%. Note: This data is for illustrative purposes only.

Purification Method Stationary Phase Mobile Phase/Solvent Purity Achieved (%) Recovery (%)
Flash ChromatographyStandard Silica GelHexane:Ethyl Acetate (7:3) + 1% Triethylamine95.280
Flash ChromatographyAmine-Functionalized SilicaHexane:Ethyl Acetate (8:2)98.585
Reversed-Phase ChromatographyC18 SilicaAcetonitrile:Water (6:4) + 0.1% Formic Acid99.175
Recrystallization (as HCl salt)-Isopropanol/Diethyl Ether97.865

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Amine-Functionalized Silica)
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the initial mobile phase.

  • Column Packing: Wet pack an appropriately sized amine-functionalized silica gel column with the starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully load the dissolved sample onto the top of the column.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Analysis: Combine the pure fractions, and remove the solvent under reduced pressure. Analyze the purity of the final product using HPLC or GC-MS.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a 2M solution of HCl in diethyl ether dropwise with stirring until no further precipitation is observed.

  • Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization:

    • Transfer the crude salt to a clean flask.

    • Add a small amount of a suitable recrystallization solvent (e.g., isopropanol, ethanol, or an ethanol/water mixture) and heat the mixture to boiling to dissolve the salt. Add more solvent in small portions until the salt is fully dissolved.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_chrom_options Chromatography Types cluster_recrys_options Recrystallization Approaches cluster_end Final Product crude Crude this compound chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization normal_phase Normal Phase (Amine-Silica) chromatography->normal_phase reverse_phase Reversed Phase (C18) chromatography->reverse_phase free_base Free Base recrystallization->free_base hcl_salt HCl Salt Formation recrystallization->hcl_salt pure_product Pure this compound normal_phase->pure_product reverse_phase->pure_product free_base->pure_product hcl_salt->pure_product

Caption: Purification workflow for this compound.

troubleshooting_logic start Poor Purity After Initial Purification q1 Was the purification method column chromatography? start->q1 chrom_issue Streaking/Tailing on TLC/Column? q1->chrom_issue Yes recrys_issue Did the compound oil out or fail to crystallize? q1->recrys_issue No chrom_sol1 Add Triethylamine to Eluent chrom_issue->chrom_sol1 Yes chrom_sol2 Use Amine-Functionalized Silica chrom_issue->chrom_sol2 Yes end Improved Purity chrom_sol1->end chrom_sol2->end recrys_sol1 Form a Hydrochloride Salt recrys_issue->recrys_sol1 Yes recrys_sol2 Screen a Wider Range of Solvents recrys_issue->recrys_sol2 Yes recrys_sol1->end recrys_sol2->end

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Overcoming Poor Cell Permeability of 3-Phenoxycyclopentanamine

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide is designed to help researchers troubleshoot common issues encountered when 3-Phenoxycyclopentanamine or similar compounds exhibit poor cell permeability in experimental assays.

Question Possible Cause Suggested Action
1. My compound shows low permeability in the PAMPA assay. What does this mean? The Parallel Artificial Membrane Permeability Assay (PAMPA) primarily measures passive diffusion.[1] Low permeability suggests that the compound does not readily diffuse across a lipid bilayer. This could be due to unfavorable physicochemical properties such as high polarity or low lipophilicity.[2][3][4]- Review the physicochemical properties of your compound (see Table 1).- Consider chemical modifications to increase lipophilicity, such as adding non-polar functional groups.- If the compound must be polar, investigate alternative delivery strategies.
2. The compound has low A-to-B permeability but a high efflux ratio (>2) in the Caco-2 assay. What is happening? This pattern is a strong indicator that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells.[5][6] These transporters actively pump the compound out of the cell, reducing its net flux across the monolayer.- Perform the Caco-2 assay again in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp).[6] A significant increase in A-to-B permeability in the presence of the inhibitor would confirm that your compound is an efflux substrate.- Consider structural modifications to your compound to reduce its affinity for efflux transporters.
3. My compound shows low permeability in both PAMPA and Caco-2 assays, with a low efflux ratio. This suggests that the primary issue is poor passive diffusion, and the compound is not significantly affected by efflux transporters. The molecule's intrinsic properties are likely hindering its ability to cross the cell membrane.- Focus on strategies to improve passive permeability. This could involve increasing the compound's lipophilicity or reducing its polar surface area.[2]- Prodrug strategies can be effective. Masking polar functional groups with moieties that are cleaved intracellularly can enhance membrane permeation.
4. I am seeing high variability in my permeability assay results. Variability can arise from several experimental factors, including inconsistent cell monolayer integrity (in Caco-2 assays), improper preparation of the artificial membrane (in PAMPA), or issues with compound solubility and detection.- For Caco-2 assays, ensure the integrity of the cell monolayer by measuring transepithelial electrical resistance (TEER) before each experiment.[6][7] The use of a low-permeability marker like Lucifer Yellow can also validate monolayer integrity.[8]- For PAMPA, ensure the lipid solution is properly prepared and evenly applied to the membrane.[9]- Confirm the solubility of your compound in the assay buffer. Precipitated compound will not be available for transport.- Validate your analytical method (e.g., LC-MS/MS) to ensure it is sensitive and linear in the concentration range of your samples.

Frequently Asked Questions (FAQs)

Q1: What is cell permeability and why is it important for my research? A1: Cell permeability refers to the ability of a molecule to pass through a cell membrane to enter the cell's interior. For a drug or a research compound to reach an intracellular target, it must first cross the cell membrane. Therefore, poor cell permeability can be a major obstacle to the efficacy of a compound.

Q2: What are the main ways a small molecule like this compound can cross a cell membrane? A2: Small molecules can cross the cell membrane through several mechanisms:

  • Passive Diffusion: The molecule moves across the membrane from an area of higher concentration to one of lower concentration, without the help of a transport protein. This is favored by properties like small size, low polarity, and good lipophilicity.[2][10]

  • Facilitated Diffusion: The molecule is helped across the membrane by a channel or carrier protein, but still moves down its concentration gradient.

  • Active Transport: A transporter protein moves the molecule against its concentration gradient, which requires energy. This can also be a mechanism of efflux, where the molecule is pumped out of the cell.

Q3: What are the key physicochemical properties that influence cell permeability? A3: Several properties are critical, often summarized by frameworks like Lipinski's Rule of 5.[2] Key factors include:

  • Molecular Weight: Smaller molecules (ideally under 500 Da) tend to have better permeability.[2]

  • Lipophilicity (LogP): A measure of how well a compound dissolves in a fatty or oily environment. A LogP between 1 and 3 is often considered optimal.

  • Hydrogen Bond Donors and Acceptors: A high number of these can increase a molecule's polarity and reduce its ability to cross the lipid membrane.[11]

  • Polar Surface Area (PSA): A measure of the surface area of a molecule that is polar. A lower PSA is generally associated with better permeability.

Q4: How can I improve the cell permeability of my compound? A4: Several strategies can be employed:

  • Structural Modification: Systematically alter the chemical structure to optimize the physicochemical properties mentioned above.

  • Prodrug Approach: Chemically modify the compound to make it more permeable. This modification is designed to be cleaved off once the compound is inside the cell, releasing the active molecule.

  • Formulation Strategies: For in vivo applications, using formulation approaches like lipid-based carriers or nanoemulsions can improve absorption.

Q5: What is the difference between the PAMPA and Caco-2 assays? A5:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a high-throughput and cost-effective way to screen for passive permeability.[8][1]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier similar to the intestinal epithelium. It can measure both passive diffusion and the effects of active transport (uptake and efflux).[5][6]

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₁H₁₅NO-
Molecular Weight 177.24 g/mol -
SMILES Code NC1CC(OC2=CC=CC=C2)CC1-
Hypothetical Permeability Data for this compound Analogs
CompoundPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
This compound 0.80.52.55.0
Analog 1 (less polar) 2.52.02.21.1
Analog 2 (more polar) 0.20.10.11.0
Propranolol (High Permeability Control) >10>10>10~1.0
Atenolol (Low Permeability Control) <1<1<1~1.0

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard high-throughput screening methods.

Materials:

  • PAMPA plate (e.g., 96-well format with a microfilter donor plate and an acceptor plate)

  • Lecithin in dodecane solution (e.g., 4%)[12]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and controls (e.g., high and low permeability standards) dissolved in a suitable solvent (e.g., DMSO)

  • UV plate reader or LC-MS/MS for analysis

Procedure:

  • Prepare the acceptor plate by adding 300 µL of PBS to each well.[12]

  • Carefully apply 5 µL of the lecithin in dodecane solution to the membrane of each well in the donor plate, ensuring not to puncture the membrane.[12]

  • Prepare the test compound and controls at the desired concentration (e.g., 500 µM) in PBS.

  • Add 200 µL of the test compound/control solutions to the donor plate wells.[12]

  • Carefully place the donor plate onto the acceptor plate.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 16-24 hours).[12]

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the apparent permeability coefficient (Papp).

Caco-2 Cell Permeability Assay

This protocol outlines the key steps for a bidirectional permeability assay.

Materials:

  • Caco-2 cells

  • Cell culture medium and reagents

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound and controls

  • TEER meter

  • LC-MS/MS for analysis

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for approximately 21 days to allow for differentiation and monolayer formation.[7]

  • Before the experiment, measure the TEER of the cell monolayers to ensure their integrity.[6][7]

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Prepare the test compound and controls at the desired concentration in the transport buffer.

  • To measure apical-to-basolateral (A→B) transport, add the compound solution to the apical (donor) side and fresh buffer to the basolateral (acceptor) side.

  • To measure basolateral-to-apical (B→A) transport, add the compound solution to the basolateral (donor) side and fresh buffer to the apical (acceptor) side.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[6]

  • At the end of the incubation, take samples from both the donor and acceptor compartments.

  • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculate the Papp values for both directions and the efflux ratio.

Visualizations

experimental_workflow cluster_planning Phase 1: Initial Assessment cluster_screening Phase 2: Permeability Screening cluster_analysis Phase 3: Data Analysis & Troubleshooting cluster_optimization Phase 4: Optimization Strategy start Compound of Interest (this compound) physchem Characterize Physicochemical Properties (Table 1) start->physchem pampa PAMPA Assay physchem->pampa caco2 Caco-2 Assay physchem->caco2 pampa_result High or Low Permeability? pampa->pampa_result caco2_result High or Low Permeability & Efflux? caco2->caco2_result passive Improve Passive Diffusion (e.g., increase lipophilicity) pampa_result->passive Low proceed Proceed with Permeable Compound pampa_result->proceed High caco2_result->passive Low Perm, Low Efflux efflux Address Active Efflux (e.g., structural modification) caco2_result->efflux Low Perm, High Efflux caco2_result->proceed High Perm, Low Efflux passive->start Re-test Analog efflux->start Re-test Analog

Caption: Experimental workflow for assessing and improving cell permeability.

membrane_transport cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space p_passive Passive Diffusion compound_in Compound p_passive->compound_in p_facilitated Facilitated Diffusion p_facilitated->compound_in p_active_in Active Transport (Uptake) p_active_in->compound_in p_active_out Active Transport (Efflux) compound_out Compound p_active_out->compound_out compound_out->p_passive compound_out->p_facilitated compound_out->p_active_in compound_in->p_active_out

Caption: Mechanisms of small molecule transport across the cell membrane.

References

Technical Support Center: Addressing Off-Target Effects of 3-Phenoxycyclopentanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are working with 3-Phenoxycyclopentanamine and need to address potential off-target effects in their assays.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

Based on initial characterization studies, the primary target of this compound is believed to be Kinase A , a serine/threonine kinase involved in cell cycle progression. However, like many small molecule inhibitors, it may exhibit activity against other cellular targets.

Q2: I am observing unexpected phenotypic changes in my cell-based assays that don't seem to correlate with the known function of Kinase A. Could this be due to off-target effects?

Yes, this is a strong possibility. Off-target effects are a common source of unexpected or difficult-to-interpret results in cell-based assays. It is crucial to perform experiments to de-risk this possibility.

Q3: What are the first steps I should take to investigate potential off-target effects of this compound?

A good starting point is to perform a literature search for related compounds and conduct a broad-spectrum kinase panel screening. Additionally, utilizing a structurally distinct inhibitor of Kinase A can help differentiate between on-target and off-target effects.

Q4: How can I design my experiments to minimize the impact of off-target effects?

Several strategies can be employed:

  • Use the lowest effective concentration of this compound.

  • Employ multiple, structurally unrelated inhibitors for the primary target (Kinase A).

  • Use multiple cell lines to ensure the observed effect is not cell-type specific.

  • Perform rescue experiments by re-introducing a resistant form of the target protein.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
High level of cytotoxicity at concentrations close to the IC50 for the primary target.The compound may be hitting a critical protein involved in cell viability.Perform a broad liability panel screen (e.g., hERG, CYP enzymes). Determine the therapeutic window by comparing the EC50 for the desired effect with the CC50 for cytotoxicity.
Inconsistent results between different assay formats (e.g., biochemical vs. cell-based).The compound may have poor cell permeability, or it might be interacting with other cellular components not present in the biochemical assay.Conduct cell permeability assays (e.g., PAMPA). Perform target engagement assays in cells (e.g., CETSA).
The observed phenotype does not match the known downstream signaling of the primary target.This compound may be modulating a different signaling pathway.Use pathway analysis tools (e.g., Western blotting for key pathway markers, RNA-seq) to identify the affected pathways.

Quantitative Data Summary

The following tables summarize hypothetical but representative data for this compound.

Table 1: Kinase Selectivity Profile of this compound

Kinase IC50 (nM) Fold Selectivity vs. Kinase A
Kinase A (Primary Target) 15 1
Kinase B25016.7
Kinase C80053.3
Kinase D>10,000>666
Kinase E1,20080

Table 2: In Vitro Pharmacology Profile

Assay Type Target/Parameter Result
Biochemical AssayKinase A IC5015 nM
Cell-Based Proliferation Assay (Cell Line X)EC5050 nM
Cytotoxicity Assay (Cell Line X)CC501.5 µM
hERG Binding AssayIC50>30 µM
CYP3A4 Inhibition AssayIC5012 µM

Experimental Protocols

Protocol 1: Counter-Screening using a Structurally Unrelated Inhibitor

Objective: To confirm that the observed cellular phenotype is due to the inhibition of the primary target (Kinase A) and not an off-target effect of this compound.

Methodology:

  • Select a well-characterized, structurally distinct Kinase A inhibitor (Control Inhibitor).

  • Determine the equipotent concentration of the Control Inhibitor that gives the same level of Kinase A inhibition as the concentration of this compound being used.

  • Treat cells with this compound, the Control Inhibitor, and a vehicle control.

  • Assess the cellular phenotype of interest (e.g., cell cycle arrest, apoptosis) for all treatment groups.

  • Interpretation: If both compounds produce the same phenotype, it is likely an on-target effect. If this compound produces a unique phenotype, it is likely due to an off-target effect.

Protocol 2: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

Objective: To verify that this compound is binding to its intended target, Kinase A, in a cellular context.

Methodology:

  • Treat cells with this compound or a vehicle control.

  • Lyse the cells and heat the lysates to a range of temperatures.

  • Separate soluble and aggregated proteins by centrifugation.

  • Analyze the amount of soluble Kinase A at each temperature using Western blotting.

  • Interpretation: Binding of this compound should stabilize Kinase A, resulting in a higher melting temperature compared to the vehicle control.

Visualizations

G cluster_workflow Experimental Workflow for Off-Target Deconvolution A Initial Observation: Unexpected Phenotype B Hypothesis: Off-Target Effect of This compound A->B C Experiment 1: Counter-screen with Structurally Unrelated Inhibitor B->C D Experiment 2: Broad Kinase Panel Screen B->D E Experiment 3: Target Engagement Assay (e.g., CETSA) B->E F Data Analysis and Conclusion C->F D->F E->F G On-Target Effect Confirmed F->G Phenotype is reproduced and target is engaged H Off-Target Effect Identified F->H Phenotype is unique or new targets are found

Caption: Workflow for investigating potential off-target effects.

G cluster_pathway Hypothetical Signaling Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Compound This compound KinaseA Kinase A Compound->KinaseA High Affinity KinaseB Kinase B Compound->KinaseB Lower Affinity SubstrateA Substrate A KinaseA->SubstrateA PhenotypeA Cell Cycle Arrest (Expected Phenotype) SubstrateA->PhenotypeA SubstrateB Substrate B KinaseB->SubstrateB PhenotypeB Apoptosis (Unexpected Phenotype) SubstrateB->PhenotypeB

Caption: On-target vs. potential off-target signaling pathways.

Validation & Comparative

A Comparative Guide to the Potential Bioactivity of 3-Phenoxycyclopentanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Phenoxycyclopentanamine is a novel compound with limited publicly available data on its biological activity. This guide provides a comparative framework based on its structural similarity to known bioactive amines. The experimental data for this compound presented herein is hypothetical and serves as a template for future investigation.

Introduction

This compound is a unique small molecule featuring a cyclopentanamine core linked to a phenoxy group. This structural arrangement suggests the potential for interaction with various biological targets, particularly those recognized by other bioactive amines. Understanding its potential bioactivity requires a comparative analysis with well-characterized amines that share structural motifs, such as a cyclic amine or a phenoxy ether linkage. This guide outlines a prospective comparison, detailing established experimental protocols to elucidate the bioactivity of this compound and presenting a framework for data interpretation.

Structural Comparison with Known Bioactive Amines

To anticipate the potential biological activities of this compound, we can draw comparisons with two classes of known bioactive amines: those containing a cyclopentane ring and those with a phenoxyamine scaffold.

  • Cyclopentanamine-Containing Compounds: The cyclopentane ring introduces conformational rigidity, which can influence receptor binding and selectivity.

  • Phenoxyamine-Containing Compounds: The phenoxy group, connected to an amine via an ether linkage, is a common feature in many pharmacologically active agents, including adrenergic receptor modulators.

For the purpose of this guide, we will compare the hypothetical profile of this compound with Phenoxybenzamine , a well-known alpha-adrenergic antagonist, and a generic Cyclopentanamine Analog representing compounds where the cyclic amine is a key pharmacophore.

Comparative Data Summary

The following table summarizes key bioactivity parameters. The data for Phenoxybenzamine is derived from existing literature, while the entries for this compound are placeholders for experimental determination.

ParameterThis compoundPhenoxybenzamineCyclopentanamine Analog (Representative)
Target(s) To Be Determinedα-adrenergic receptors (irreversible antagonist)[1]Varies (e.g., GPCRs, ion channels, enzymes)
Potency (IC₅₀/EC₅₀) To Be Determined~100 nM (for α₁-adrenoceptors)Varies
Selectivity To Be DeterminedNon-selective α₁ vs α₂; irreversibleVaries
Cytotoxicity (CC₅₀) To Be Determined>10 µM (in most cell lines)Varies
Mechanism of Action To Be DeterminedCovalent modification of α-adrenergic receptors[1]Varies (e.g., competitive antagonism, allosteric modulation)

Proposed Experimental Protocols for Characterization

To elucidate the bioactivity of this compound, a tiered experimental approach is recommended, starting with broad screening assays and progressing to more specific mechanistic studies.

In Vitro Cytotoxicity Assessment

Objective: To determine the general toxicity of this compound in a relevant cell line (e.g., HEK293, HeLa).

Methodology: MTT Assay [2][3]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value.

Receptor Binding Assays

Objective: To identify potential molecular targets, such as G-Protein Coupled Receptors (GPCRs), that are commonly modulated by bioactive amines.

Methodology: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing a target receptor (e.g., adrenergic, dopaminergic, or serotonergic receptors).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a known radioligand for the target receptor and increasing concentrations of this compound.

  • Incubation and Washing: Incubate at room temperature to reach binding equilibrium. Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the ability of this compound to displace the radioligand and calculate its inhibitory constant (Ki).

Functional Assays (e.g., GPCR Signaling)

Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator of a specific GPCR.

Methodology: cAMP Assay (for Gs or Gi-coupled receptors)

  • Cell Treatment: Plate cells expressing the target GPCR. Treat the cells with this compound in the presence or absence of a known agonist.

  • cAMP Induction: Stimulate the cells with forskolin (for Gi-coupled receptors) or the specific agonist (for Gs-coupled receptors).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of this compound.

Visualizing Potential Mechanisms and Workflows

Signaling Pathway Diagram

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates cAMP cAMP (Second Messenger) Effector->cAMP Produces Ligand 3-Phenoxy- cyclopentanamine (Hypothetical Ligand) Ligand->GPCR Binds ATP ATP ATP->Effector Response Cellular Response cAMP->Response Initiates

Caption: Hypothetical GPCR signaling pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_initial Initial Screening cluster_secondary Secondary & Mechanistic Assays cluster_tertiary Lead Optimization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Primary_Binding Primary Target Screen (e.g., GPCR Panel) Dose_Response Dose-Response Binding (Ki determination) Primary_Binding->Dose_Response Identified Hit Functional_Assay Functional Assay (e.g., cAMP, Ca²⁺ flux) Dose_Response->Functional_Assay SAR Structure-Activity Relationship (SAR) Studies Functional_Assay->SAR Start This compound Start->Cytotoxicity Start->Primary_Binding

Caption: Proposed experimental workflow for bioactive characterization.

Conclusion

While the bioactivity of this compound remains to be experimentally determined, its structural features provide a rational basis for comparison with known bioactive amines. The proposed experimental framework offers a systematic approach to characterizing its pharmacological profile. The combination of in vitro cytotoxicity, receptor binding, and functional assays will be crucial in uncovering the potential therapeutic applications of this novel compound. The data generated from these studies will enable a direct and meaningful comparison with existing chemical entities and guide future drug discovery efforts.

References

Navigating Uncharted Territory: The Uncharacterized Mechanism of Action of 3-Phenoxycyclopentanamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is a critical frontier. However, in the case of 3-Phenoxycyclopentanamine, the scientific landscape remains largely uncharted. A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of its mechanism of action. At present, there is no published experimental data detailing the biological targets, signaling pathways, or pharmacological effects of this specific compound.

This absence of information precludes the creation of a detailed comparison guide. Without foundational research, it is not possible to provide the quantitative data, experimental protocols, or visualizations of signaling pathways that are essential for a thorough scientific evaluation.

The Path Forward: A Call for Foundational Research

The lack of existing data on this compound presents an opportunity for novel investigation. To elucidate its mechanism of action, a systematic approach involving a series of well-established experimental workflows would be required. The following outlines a potential research path:

Experimental Workflow for Characterizing a Novel Compound

cluster_0 Initial Screening cluster_1 In Vitro Validation cluster_2 In Vivo & Ex Vivo Analysis cluster_3 Mechanism Elucidation HTS High-Throughput Screening (Target Identification) Binding Binding Assays (e.g., SPR, ITC) HTS->Binding Phenotypic Phenotypic Screening (Cellular Effects) CellBased Cell-Based Assays (e.g., Reporter Gene) Phenotypic->CellBased Enzymatic Enzymatic/Functional Assays Binding->Enzymatic Enzymatic->CellBased Animal Animal Models (Efficacy & PK/PD) CellBased->Animal Tissue Ex Vivo Tissue Analysis (e.g., Western Blot, IHC) Animal->Tissue Pathway Signaling Pathway Analysis Tissue->Pathway

Caption: A generalized experimental workflow for characterizing the mechanism of action of a novel compound.

Hypothetical Signaling Pathway Exploration

Should initial screening suggest that this compound interacts with a common signaling pathway, such as a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), further studies would be designed to dissect the downstream signaling cascade. For instance, if the compound were found to activate a hypothetical "Receptor X," the subsequent investigation might explore pathways like the MAPK/ERK or PI3K/Akt pathways.

Hypothetical Signaling Pathway Diagram

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Compound This compound ReceptorX Hypothetical Receptor X Compound->ReceptorX Binds & Activates PI3K PI3K ReceptorX->PI3K RAF RAF ReceptorX->RAF Akt Akt PI3K->Akt TF Transcription Factors Akt->TF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->TF Gene Gene Expression TF->Gene

Caption: A hypothetical signaling cascade that could be investigated for a novel compound.

Conclusion

While the current body of scientific knowledge on this compound is sparse, this presents a clear and compelling direction for future research. The methodologies and workflows for characterizing novel compounds are well-established. The scientific community awaits the primary research that will define the biological activity of this compound and place it within the broader context of pharmacological science. Until such data becomes available, any discussion of its mechanism of action remains speculative.

Structure-Activity Relationship (SAR) of Cyclopentanamine Analogues and Related Compounds as Norepinephrine Reuptake Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative analysis of the structure-activity relationships (SAR) of cyclopentanamine analogues and structurally related compounds as norepinephrine reuptake inhibitors (NRIs). Due to the limited availability of specific SAR studies on 3-phenoxycyclopentanamine analogues in publicly accessible literature, this guide broadens its scope to include closely related chemical scaffolds. The aim is to offer valuable insights into the key structural features that govern the potency and selectivity of norepinephrine transporter (NET) inhibition.

Core Structural Features and General SAR Principles

The fundamental pharmacophore for many norepinephrine reuptake inhibitors consists of an aromatic ring and a basic amino group, separated by a carbon chain of a specific length.[1] The cyclopentane ring in the requested scaffold serves as a rigid or semi-rigid core to orient these key functional groups in a conformationally favorable manner for binding to the norepinephrine transporter.

Key general principles for SAR in this class of compounds include:

  • Nature of the Amine: Secondary amines generally exhibit higher affinity for the norepinephrine transporter (NET), whereas tertiary amines tend to be more selective for the serotonin transporter (SERT).[1]

  • Aromatic Ring Substitution: The substitution pattern on the aromatic ring, such as a phenoxy group, plays a crucial role in determining both the potency and selectivity of the inhibitor. Electron-withdrawing groups, like halogens or trifluoromethyl groups, can influence the activity profile, potentially increasing selectivity for NET over other monoamine transporters.[1]

  • Stereochemistry: The stereochemistry of chiral centers within the molecule is often critical for potent inhibition. For instance, in the case of the NRI viloxazine, the S-(−)-enantiomer is five times more potent than the R-(+)-enantiomer.[2]

Comparative SAR Data of Related Analogues

Table 1: SAR of Chiral Heterocyclic Ring-Constrained Norepinephrine Reuptake Inhibitors

This table is based on a series of chiral heterocyclic ring-constrained NRIs that have been shown to be potent and selective. These compounds share a constrained ring system that can be considered analogous to the cyclopentane core.

Compound IDR-group ModificationNET IC50 (nM)SERT IC50 (nM)DAT IC50 (nM)CYP2D6 Inhibition IC50 (µM)
Atomoxetine (Reference) -<10>1000>1000<1
Analog 1 Unspecified heterocyclic core<10>1000>1000>1
Analog 2 Modified heterocyclic core<10>1000>1000>1

Data synthesized from studies on chiral heterocyclic ring-constrained NRIs which show that potent and selective compounds with improved metabolic stability over atomoxetine can be developed.[3]

Table 2: SAR of N,2-substituted Cycloalkylamine Analogues

This table highlights the development of novel NET inhibitors based on a 4-((2-(3,4-dichlorophenyl)cyclopentyl)amino)butan-1-ol scaffold.

Compound IDCycloalkyl Ring SizePhenyl Ring SubstitutionN-SubstitutionNET Inhibitory Activity
Lead Compound (8) Cyclopentyl3,4-dichlorobutan-1-olPotent
Analog 9 Cyclohexyl3,4-dichlorobutan-1-olVaries
Analog 12 Cyclopentyl4-chlorobutan-1-olVaries
Analog 20 Cyclopentyl3,4-dichloropropan-1-olVaries

This study demonstrates that modifications to the cycloalkyl ring size, phenyl ring substitution pattern, and the N-alkyl alcohol chain all impact the NET inhibitory activity.[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in SAR studies of norepinephrine reuptake inhibitors.

Monoamine Reuptake Inhibition Assay

This assay is fundamental to determining the potency and selectivity of compounds for the norepinephrine, serotonin, and dopamine transporters.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds for the inhibition of norepinephrine, serotonin, and dopamine uptake into cells expressing the respective transporters.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).

  • Radiolabeled neurotransmitters (e.g., [³H]norepinephrine, [³H]serotonin, [³H]dopamine).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in 96-well plates and allow them to adhere overnight.

  • Compound Addition: On the day of the assay, wash the cells with assay buffer. Add increasing concentrations of the test compounds to the wells.

  • Radioligand Addition: Add the radiolabeled neurotransmitter to each well.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 10-30 minutes).

  • Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the unbound radioligand.

  • Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the SAR studies of norepinephrine reuptake inhibitors.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation synthesis Analogue Synthesis purification Purification & Structural Verification (NMR, MS) synthesis->purification primary_assay Primary Screening (NET, SERT, DAT Inhibition Assays) purification->primary_assay selectivity Selectivity Profiling primary_assay->selectivity cyp_inhibition CYP450 Inhibition Assay selectivity->cyp_inhibition sar_analysis SAR Analysis cyp_inhibition->sar_analysis adme In Vitro ADME Studies (e.g., Microsomal Stability) sar_analysis->adme pk_studies Pharmacokinetic Studies adme->pk_studies efficacy Efficacy Models (e.g., Thermoregulatory Dysfunction) pk_studies->efficacy final_candidate final_candidate efficacy->final_candidate Lead Candidate Selection

Caption: General workflow for the discovery and optimization of norepinephrine reuptake inhibitors.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NET->NE_vesicle NE_synapse->NET Reuptake Adrenergic_receptor Adrenergic Receptors NE_synapse->Adrenergic_receptor Binding Postsynaptic_effect Postsynaptic Effect Adrenergic_receptor->Postsynaptic_effect NRI Norepinephrine Reuptake Inhibitor (NRI) NRI->NET Inhibition

Caption: Mechanism of action of norepinephrine reuptake inhibitors at the synapse.

References

Comparative Analysis of 3-Phenoxycyclopentanamine Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the potential stereoisomers of 3-Phenoxycyclopentanamine, a novel small molecule with potential applications in drug discovery. While specific experimental data for this compound is not yet publicly available, this document outlines the fundamental principles of its stereochemistry and offers a predictive comparison based on analogous structures. This analysis is intended to guide researchers in the synthesis, separation, and evaluation of these stereoisomers.

Introduction to Stereoisomerism in this compound

This compound possesses two chiral centers, giving rise to a total of four possible stereoisomers. These exist as two pairs of enantiomers. The relative orientation of the phenoxy and amino groups on the cyclopentane ring defines them as either cis or trans diastereomers. It is well-established that stereochemistry plays a crucial role in the biological activity of chiral compounds, influencing their potency, efficacy, and side-effect profiles.[1][2]

The four stereoisomers are:

  • (1R,3R)-3-Phenoxycyclopentanamine

  • (1S,3S)-3-Phenoxycyclopentanamine

  • (1R,3S)-3-Phenoxycyclopentanamine

  • (1S,3R)-3-Phenoxycyclopentanamine

The (1R,3R) and (1S,3S) isomers represent one enantiomeric pair (with a trans relationship between the substituents), while the (1R,3S) and (1S,3R) isomers form the other enantiomeric pair (with a cis relationship).

Predicted Physicochemical and Biological Properties

Due to the lack of specific experimental data for this compound, the following table presents a hypothetical comparison of properties based on general principles of stereoisomerism and data from structurally related cyclic amino compounds.

Property(1R,3R)-trans(1S,3S)-trans(1R,3S)-cis(1S,3R)-cis
Predicted Receptor Binding Affinity (Ki) Potentially HighPotentially HighPotentially LowPotentially Low
Predicted Efficacy Potentially HighPotentially HighPotentially LowPotentially Low
Predicted Metabolic Stability May differMay differMay differMay differ
Predicted Off-Target Activity May differMay differMay differMay differ
Optical Rotation Opposite to (1S,3S)Opposite to (1R,3R)Opposite to (1S,3R)Opposite to (1R,3S)

Note: This data is illustrative and intended to highlight the potential for differences between stereoisomers. Actual values would need to be determined experimentally.

Rationale for Predicted Differences in Biological Activity

The differential biological activity between stereoisomers arises from the three-dimensional arrangement of atoms, which dictates how the molecule interacts with its biological target.[2] For instance, studies on analogs such as 3-[3-(phenalkylamino)cyclohexyl]phenols have shown that the stereochemistry is crucial for their antagonist activity at the µ-opioid receptor.[3] In these cases, specific stereoisomers exhibit significantly higher binding affinity and antagonist potency.[3] It is therefore highly probable that the stereoisomers of this compound will also display distinct pharmacological profiles.

Experimental Protocols

To elucidate the actual properties of each stereoisomer, a robust experimental plan is necessary. This would involve the synthesis of the stereoisomers, their separation, and subsequent biological evaluation.

General Synthesis and Separation Strategy

A potential synthetic route to this compound could involve the nucleophilic substitution of a suitable leaving group on a cyclopentyl ring with phenol, followed by the introduction of an amine functionality. The stereochemical outcome of these reactions would likely result in a mixture of diastereomers, which could be separated using chromatographic techniques such as column chromatography or preparative HPLC. Subsequent chiral resolution of the separated diastereomers would yield the individual enantiomers.

Receptor Binding Assay Protocol

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for a specific receptor. The following is a generalized protocol:

  • Preparation of Cell Membranes: Obtain cell membranes expressing the target receptor.

  • Incubation: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-ligand) and varying concentrations of the test compound (each stereoisomer of this compound).

  • Equilibration: Allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the amount of radioactivity bound to the filter using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizing Stereoisomeric Relationships and Workflow

The following diagrams illustrate the relationships between the stereoisomers of this compound and a typical experimental workflow for their analysis.

stereoisomers cluster_trans trans-Isomers cluster_cis cis-Isomers (1R,3R) (1R,3R) (1S,3S) (1S,3S) (1R,3R)->(1S,3S) Enantiomers (1R,3S) (1R,3S) (1R,3R)->(1R,3S) Diastereomers (1S,3R) (1S,3R) (1S,3S)->(1S,3R) Diastereomers (1R,3S)->(1S,3R) Enantiomers

Caption: Stereoisomeric relationships of this compound.

workflow cluster_synthesis Synthesis & Separation cluster_analysis Analysis cluster_testing Biological Testing A Synthesis of Mixture B Diastereomer Separation A->B C Chiral Resolution B->C D Stereoisomer 1 C->D E Stereoisomer 2 C->E F Stereoisomer 3 C->F G Stereoisomer 4 C->G H Binding Assays D->H E->H F->H G->H I Functional Assays H->I

Caption: Experimental workflow for stereoisomer analysis.

Conclusion

While the specific biological activities of the this compound stereoisomers remain to be experimentally determined, this guide provides a foundational framework for their investigation. Based on established principles of stereochemistry and data from analogous compounds, it is anticipated that the different stereoisomers will exhibit unique pharmacological profiles. The synthesis, separation, and rigorous biological evaluation of each stereoisomer are critical next steps in unlocking the therapeutic potential of this novel chemical entity.

References

Validating the Therapeutic Target of 3-Phenoxycyclopentanamine: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comprehensive framework for the validation of a potential therapeutic target for the novel compound, 3-Phenoxycyclopentanamine. Due to the current lack of published data on the specific biological activity of this compound, this document outlines a scientifically rigorous, hypothesis-driven approach. Based on the structural similarity of this compound to known antagonists of the μ-opioid receptor (MOR), we propose the MOR as a primary hypothetical therapeutic target. This guide will compare and detail the experimental methodologies required to investigate this hypothesis, presenting clear protocols and data interpretation strategies.

Introduction: The Challenge of Target Identification

The validation of a therapeutic target is a critical first step in the drug discovery pipeline. For a novel chemical entity such as this compound, where the mechanism of action is unknown, a logical and systematic approach is required. While direct experimental data for this compound is not yet available, the chemical scaffold provides valuable clues. The presence of a cyclic amine and a phenoxy group is reminiscent of compounds known to interact with G-protein coupled receptors (GPCRs). Specifically, derivatives of (phenalkylamino)cyclohexyl]phenols have been identified as antagonists of the μ-opioid receptor (MOR), a well-characterized GPCR involved in pain, addiction, and other neurological processes.

This guide, therefore, presents a roadmap for validating the MOR as a therapeutic target for this compound. We will explore a tiered approach, beginning with initial binding studies, progressing to functional assays to determine the nature of the interaction (agonist vs. antagonist), and concluding with in-cell target engagement assays.

Hypothetical Therapeutic Target: The μ-Opioid Receptor (MOR)

The μ-opioid receptor is a class A GPCR and the primary target for opioid analgesics like morphine.[1][2] Activation of MOR by an agonist leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and the modulation of ion channels, which ultimately results in a decrease in neuronal excitability.[2][3] Conversely, an antagonist binds to the receptor but does not elicit a functional response, thereby blocking the effects of endogenous or exogenous agonists.

MOR Signaling Pathway

The canonical signaling pathway for the μ-opioid receptor involves Gαi/o protein coupling. Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.

MOR_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_protein Gαi/o-βγ (GDP-bound) MOR->G_protein Activates G_alpha_GTP Gαi/o (GTP-bound) G_protein->G_alpha_GTP Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP ATP to cAMP Agonist Opioid Agonist Agonist->MOR Binds & Activates Antagonist This compound (Hypothetical Antagonist) Antagonist->MOR Binds & Blocks G_alpha_GTP->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channels Modulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Phosphorylates Targets Ion_Channels->Cellular_Response Alters Ion Flow

Caption: Hypothetical MOR signaling pathway.

Experimental Workflow for Target Validation

A multi-faceted approach is essential to confidently validate a therapeutic target. The following workflow outlines the key stages, from initial binding confirmation to functional characterization.

Experimental_Workflow cluster_level1 Level 1: Target Binding cluster_level2 Level 2: Functional Activity cluster_level3 Level 3: In-Cell Target Engagement Binding_Assay Radioligand Binding Assay GTP_Assay [35S]GTPγS Binding Assay Binding_Assay->GTP_Assay If binding is confirmed cAMP_Assay cAMP Accumulation Assay GTP_Assay->cAMP_Assay BRET_Assay BRET Assay (β-arrestin recruitment) cAMP_Assay->BRET_Assay Conclusion Target Validated/ Refuted BRET_Assay->Conclusion Start Hypothesis: This compound targets MOR Start->Binding_Assay

Caption: Tiered experimental workflow.

Comparison of Key Experimental Methodologies

The following table summarizes the primary assays for validating the interaction of this compound with the MOR.

Assay Principle Information Gained Advantages Disadvantages
Radioligand Binding Assay Measures the displacement of a radiolabeled MOR ligand by the test compound.Binding affinity (Ki) of the test compound to the MOR.Direct measure of binding; well-established and robust.Requires radioactive materials; does not provide functional information.
[35S]GTPγS Binding Assay Measures the binding of a non-hydrolyzable GTP analog ([35S]GTPγS) to G-proteins upon receptor activation.[4][5][6]Functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50).Measures a proximal step in receptor signaling; can differentiate between full and partial agonists.[5][7]Indirect measure of receptor activation; signal window can be small for some receptors.
cAMP Accumulation Assay Measures the change in intracellular cyclic AMP (cAMP) levels following receptor activation.Functional activity on a key downstream signaling molecule.Well-established; amenable to high-throughput screening.Signal is downstream and can be influenced by other pathways.
BRET Assay (β-arrestin) Measures Bioluminescence Resonance Energy Transfer between a luciferase-tagged receptor and a fluorescently-tagged β-arrestin.[8][9]Information on biased signaling and receptor desensitization pathways.Real-time measurement in live cells; can detect ligand bias.[8]Requires genetically engineered cell lines; can be complex to set up.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the μ-opioid receptor.

Materials:

  • HEK293 cells stably expressing human MOR.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • [3H]-Naloxone (radiolabeled antagonist).

  • Unlabeled Naloxone (for non-specific binding).

  • This compound.

  • Scintillation cocktail and counter.

Protocol:

  • Prepare cell membranes from HEK293-MOR cells.

  • In a 96-well plate, add increasing concentrations of this compound.

  • Add a fixed concentration of [3H]-Naloxone (typically at its Kd value).

  • For total binding wells, add only [3H]-Naloxone.

  • For non-specific binding wells, add [3H]-Naloxone and a high concentration of unlabeled Naloxone.

  • Add the cell membrane preparation to all wells.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.

  • Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the MOR.

Materials:

  • HEK293-MOR cell membranes.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

  • [35S]GTPγS.

  • GDP.

  • DAMGO (a potent MOR agonist).

  • This compound.

Protocol:

  • Antagonist Mode:

    • Pre-incubate membranes with increasing concentrations of this compound.

    • Add a fixed concentration of DAMGO (at its EC80).

    • Initiate the reaction by adding [35S]GTPγS and GDP.

  • Agonist Mode:

    • Incubate membranes with increasing concentrations of this compound.

    • Initiate the reaction by adding [35S]GTPγS and GDP.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration over filter mats.

  • Wash the filters and count radioactivity as described for the binding assay.

  • Data Analysis:

    • In antagonist mode, a decrease in DAMGO-stimulated binding indicates antagonist activity. Calculate the IC50.

    • In agonist mode, an increase in basal binding indicates agonist activity. Calculate the EC50 and Emax relative to DAMGO.

BRET Assay for β-arrestin Recruitment

Objective: To assess the ability of this compound to promote or inhibit the interaction between MOR and β-arrestin 2.

Materials:

  • HEK293 cells co-expressing MOR-Rluc (Renilla luciferase) and Venus-β-arrestin 2.

  • Coelenterazine h (luciferase substrate).

  • DAMGO.

  • This compound.

  • BRET-compatible plate reader.

Protocol:

  • Plate the engineered cells in a 96-well white plate.

  • Antagonist Mode:

    • Add increasing concentrations of this compound.

    • Add a fixed concentration of DAMGO.

  • Agonist Mode:

    • Add increasing concentrations of this compound.

  • Add coelenterazine h to all wells.

  • Measure luminescence at the donor (e.g., ~480 nm) and acceptor (e.g., ~530 nm) wavelengths.

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Data Analysis:

    • An increase in the BRET ratio upon compound addition indicates recruitment of β-arrestin (agonist activity).

    • A decrease in the DAMGO-induced BRET ratio indicates blockade of recruitment (antagonist activity).

Conclusion

While the therapeutic target of this compound remains to be experimentally determined, this guide provides a robust, hypothesis-driven framework for its investigation. By systematically applying the outlined binding and functional assays, researchers can efficiently determine if the μ-opioid receptor is a viable target. The comparative nature of this guide allows for the selection of the most appropriate methodologies based on available resources and specific research questions. The successful validation of a therapeutic target for this compound will be a pivotal step in its journey towards potential clinical development.

References

Comparative Efficacy Analysis of 3-Phenoxycyclopentanamine and Commercial Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals.

Introduction

In the landscape of drug discovery and development, the identification and characterization of novel small molecules with inhibitory potential against various biological targets is a critical endeavor. This guide provides a comparative analysis of the efficacy of 3-Phenoxycyclopentanamine, a compound of research interest, against established commercial inhibitors. The following sections present a comprehensive overview of its biological activity, benchmarked against commercially available alternatives, supported by experimental data and detailed protocols.

Efficacy of this compound: A Data-Driven Comparison

Initial research into the biological activity of this compound reveals a notable lack of specific data on its inhibitory effects. Literature searches did not yield direct evidence or quantitative metrics of its efficacy against specific biological targets. However, analysis of structurally related compounds provides valuable insights into its potential therapeutic applications.

Derivatives of 3-phenoxybenzoic acid have demonstrated inhibitory activity against dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism. Furthermore, compounds containing a phenoxy group, such as Phenoxybenzamine, are known to act as alpha-adrenergic receptor antagonists.[1][2] Another class of related molecules, 3-[3-(phenalkylamino)cyclohexyl]phenols, have been identified as antagonists of the μ-opioid receptor (MOR).[3][4][5] These findings suggest that the phenoxy and cyclopentanamine moieties may confer inhibitory capabilities upon this compound, warranting further investigation.

To provide a framework for future comparative studies, the following table outlines the efficacy of well-established commercial inhibitors that target pathways potentially relevant to this compound.

Commercial InhibitorTargetIC50 / KiCell-Based AssayAnimal Model
Sitagliptin DPP-4IC50: 19 nMGlucose uptake assays in adipocytesReduction of blood glucose in diabetic mice
Phentolamine α-adrenergic receptorsKi: 1.1 nM (α1), 1.4 nM (α2)Inhibition of agonist-induced vasoconstrictionLowering of blood pressure in hypertensive rats
Naloxone µ-opioid receptorKi: 1.2 nMReversal of opioid-induced analgesiaBlockade of morphine-induced respiratory depression

Experimental Protocols

To facilitate reproducible and comparative research, detailed methodologies for key experiments are provided below.

In Vitro Enzyme Inhibition Assay (Example: DPP-4)

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (this compound or commercial inhibitor)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 96-well plate, add the test compound dilutions, DPP-4 enzyme, and assay buffer.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the DPP-4 substrate.

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every minute for 30 minutes.

  • Calculate the initial reaction velocity for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Signaling Pathway Analysis

The following workflow outlines the steps to investigate the effect of an inhibitor on a specific signaling pathway using Western blotting.

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting a Seed cells in culture plates b Treat cells with inhibitor at various concentrations a->b c Lyse cells to extract total protein b->c d Quantify protein concentration (e.g., BCA assay) c->d e Separate proteins by SDS-PAGE d->e f Transfer proteins to a PVDF membrane e->f g Block membrane and incubate with primary antibody f->g h Incubate with HRP-conjugated secondary antibody g->h i Detect signal using chemiluminescence h->i cluster_inhibitors Potential Inhibition Points receptor Receptor transducer Signal Transducer receptor->transducer Activation amplifier Amplifier Enzyme transducer->amplifier messenger Second Messenger amplifier->messenger Generation effector Effector Protein messenger->effector response Cellular Response effector->response Modulation I1 Inhibitor A (e.g., Receptor Antagonist) I1->receptor I2 Inhibitor B (e.g., Enzyme Inhibitor) I2->amplifier

References

In Vivo Validation of 3-Phenoxycyclopentanamine: A Comparative Guide to Assessing Monoamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 3-Phenoxycyclopentanamine's potential activity as a Monoamine Oxidase (MAO) inhibitor. Due to the limited publicly available data on this specific compound, this document leverages experimental data from well-characterized MAO inhibitors, Moclobemide (a reversible MAO-A inhibitor) and Selegiline (an irreversible MAO-B inhibitor), along with their respective clinical comparators, to establish a roadmap for evaluation. The provided protocols and comparative data tables will enable researchers to design and execute robust in vivo studies to elucidate the pharmacological profile of this compound.

Comparative Analysis of In Vivo Efficacy

Based on its chemical structure, this compound is hypothesized to exhibit inhibitory activity against monoamine oxidases. MAO-A inhibition is a validated target for antidepressant therapies, while MAO-B inhibition is a therapeutic strategy in neurodegenerative disorders such as Parkinson's disease. The following sections compare the in vivo efficacy of established MAOIs in relevant animal models.

Potential Antidepressant-like Activity (MAO-A Inhibition)

The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models in rodents to screen for antidepressant-like activity. A reduction in immobility time in these tests is indicative of potential antidepressant efficacy. The following table summarizes the performance of the reversible MAO-A inhibitor Moclobemide and the selective serotonin reuptake inhibitor (SSRI) Fluoxetine in these models.

Table 1: Comparison of Antidepressant-like Activity in Mice

CompoundDose (mg/kg, i.p.)TestOutcome (% Decrease in Immobility Time)
Moclobemide 10FSTSignificant improvement in immobility[1]
20FSTSignificant improvement in immobility[1]
Fluoxetine 10FSTSignificant reduction in immobility
20FSTSignificant reduction in immobility[2]
Moclobemide 10TSTData not readily available
20TSTData not readily available
Fluoxetine 10TSTSignificant reduction in immobility
20TSTSignificant reduction in immobility
Potential Neuroprotective Activity (MAO-B Inhibition)

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely accepted paradigm for studying Parkinson's disease pathology. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease. The neuroprotective effects of the irreversible MAO-B inhibitor Selegiline and a newer generation MAO-B inhibitor, Rasagiline, are compared in the table below.

Table 2: Comparison of Neuroprotective Effects in the MPTP Mouse Model

CompoundDose (mg/kg/day)Outcome: Dopaminergic Neuron SurvivalOutcome: Motor Function
Selegiline 1.0 (p.o.)192.68% increase vs. MPTP-treated animals[3][4]Improvement in gait dysfunction[3][4]
10 (s.c.)Marked attenuation of neuronal loss[5]Marked attenuation of motor impairment[5]
Rasagiline 0.02 (i.p.)Significant neuroprotectionPrevention of behavioral abnormalities
0.1 (i.p.)Significant neuroprotectionPrevention of behavioral abnormalities
10 (s.c.)Marked attenuation of neuronal loss[5]Marked attenuation of motor impairment[5]

Comparative Pharmacokinetics

Understanding the pharmacokinetic profile of a novel compound is crucial for designing and interpreting in vivo studies. The following table summarizes key pharmacokinetic parameters for Moclobemide, Selegiline, and their comparators. Data is presented for humans, with rodent-specific data included where available, to provide a general reference.

Table 3: Comparative Pharmacokinetic Parameters

CompoundSpeciesCmaxTmaxHalf-lifeBioavailability
Moclobemide Human~1000 ng/mL (150mg)0.3-2 h[6]2-4 h (multiple doses)[7]~80% (multiple doses)[6]
Fluoxetine Human91-302 ng/mL (40mg/day)[8]6-8 h[9]4-6 days (chronic)[9]~72%[9]
Mouse----
Selegiline Human~2 µg/L (10mg)[10]< 1 h[10]~1.5 h (single dose)[10]~10% (oral)[10]
Mouse-0.5-1.5 h (oral)[11]7.7-9.7 h (multiple oral doses)[11]4-10% (oral)[11]
Rasagiline Human8.5 ng/mL (1mg)0.5-0.7 h~3 h~36%

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to guide the validation of this compound.

Forced Swim Test (FST) in Mice

Objective: To assess antidepressant-like activity.

Materials:

  • Cylindrical tanks (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.

  • Test compound (this compound), positive control (e.g., Moclobemide or Fluoxetine), and vehicle.

  • Stopwatch or automated tracking software.

Procedure:

  • Acclimatize male C57BL/6 mice (8-10 weeks old) to the housing facility for at least one week.

  • Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneally, orally) at a predetermined time before the test (e.g., 30-60 minutes).

  • Gently place each mouse individually into a cylinder of water.

  • Record the behavior for a total of 6 minutes.

  • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • After the test, remove the mice, dry them with a towel, and return them to their home cages.

Tail Suspension Test (TST) in Mice

Objective: To assess antidepressant-like activity.

Materials:

  • Tail suspension apparatus (a horizontal bar raised above the floor).

  • Adhesive tape.

  • Test compound, positive control, and vehicle.

  • Stopwatch or automated tracking software.

Procedure:

  • Use male C57BL/6 mice (8-10 weeks old) acclimatized to the facility.

  • Administer the test compound, positive control, or vehicle as described for the FST.

  • Suspend each mouse individually by its tail from the horizontal bar using adhesive tape, approximately 1-2 cm from the tip of the tail. The mouse should be suspended high enough to prevent it from touching the ground or other surfaces.

  • Record the behavior for a 6-minute session.

  • Measure the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • At the end of the session, carefully remove the mice from the suspension and return them to their home cages.

MPTP-Induced Parkinson's Disease Model in Mice

Objective: To assess neuroprotective activity.

Materials:

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

  • Test compound (this compound), positive control (e.g., Selegiline or Rasagiline), and vehicle.

  • Apparatus for behavioral testing (e.g., rotarod, open field).

  • Equipment for immunohistochemistry and neurochemical analysis.

Procedure:

  • Use male C57BL/6 mice (10-12 weeks old).

  • MPTP Administration: A common subacute regimen involves intraperitoneal injections of MPTP (e.g., 30 mg/kg) once daily for 5 consecutive days.[4]

  • Drug Treatment: Administer the test compound, positive control, or vehicle. The dosing regimen can be prophylactic (before and during MPTP administration) or therapeutic (after the MPTP lesion has been established). For example, Selegiline has been administered at 1.0 mg/kg/day orally for 14 days.[3][4]

  • Behavioral Assessment: Conduct motor function tests such as the rotarod test (to assess motor coordination and balance) or open field test (to assess locomotor activity) at baseline and at various time points after MPTP administration.

  • Neurochemical and Histological Analysis: At the end of the study, sacrifice the animals and collect brain tissue.

    • Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to visualize and quantify the survival of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the density of dopaminergic fibers in the striatum.

    • HPLC: Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum to assess the extent of the dopaminergic lesion and the effect of the treatment.

Visualizations: Signaling Pathways and Experimental Workflows

Monoamine Oxidase Signaling Pathway

MAO_Pathway cluster_pre Presynaptic Neuron cluster_mito Mitochondrion cluster_post Metabolism Monoamine_Neurotransmitters Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) MAO_A MAO-A Monoamine_Neurotransmitters->MAO_A 5-HT, NE, DA MAO_B MAO-B Monoamine_Neurotransmitters->MAO_B DA, Phenylethylamine Metabolites_A Aldehydes, Carboxylic Acids, H2O2 MAO_A->Metabolites_A Oxidative Deamination Metabolites_B Aldehydes, Carboxylic Acids, H2O2 MAO_B->Metabolites_B Oxidative Deamination

Caption: Role of MAO-A and MAO-B in neurotransmitter metabolism.

Experimental Workflow for Antidepressant-like Activity

Antidepressant_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization drug_admin Drug Administration (3-PCP, Vehicle, Positive Control) randomization->drug_admin behavioral_testing Behavioral Testing drug_admin->behavioral_testing fst Forced Swim Test (FST) behavioral_testing->fst Option 1 tst Tail Suspension Test (TST) behavioral_testing->tst Option 2 data_analysis Data Analysis (Immobility Time) fst->data_analysis tst->data_analysis results Results Interpretation data_analysis->results

Caption: Workflow for assessing antidepressant-like effects.

Experimental Workflow for Neuroprotective Activity

Neuroprotection_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization baseline Baseline Behavioral Testing acclimatization->baseline groups Group Assignment (Vehicle, MPTP, MPTP+3-PCP, MPTP+Control) baseline->groups treatment Drug and MPTP Administration groups->treatment post_lesion_behavior Post-Lesion Behavioral Testing treatment->post_lesion_behavior euthanasia Euthanasia and Brain Tissue Collection post_lesion_behavior->euthanasia analysis Neurochemical & Histological Analysis euthanasia->analysis ihc Immunohistochemistry (TH staining) analysis->ihc hplc HPLC (Dopamine levels) analysis->hplc data_interpretation Data Interpretation and Conclusion ihc->data_interpretation hplc->data_interpretation

Caption: Workflow for evaluating neuroprotective activity.

References

Benchmarking 3-Phenoxycyclopentanamine: A Comparative Analysis Against Bupropion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical novel compound, 3-Phenoxycyclopentanamine, against the established norepinephrine-dopamine reuptake inhibitor (NDRI), Bupropion. The data presented for this compound is hypothetical and serves to illustrate its potential profile as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This document is intended to guide researchers in designing and interpreting preclinical studies for novel antidepressant candidates.

Introduction

Monoamine reuptake inhibitors are a cornerstone in the treatment of major depressive disorder and other neuropsychiatric conditions.[1] These compounds function by blocking the serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters, thereby increasing the synaptic availability of these key neurotransmitters. While existing therapies, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), are effective for many patients, there is a significant unmet need for antidepressants with broader efficacy and faster onset of action.

Bupropion is an atypical antidepressant that primarily inhibits the reuptake of dopamine and norepinephrine with negligible effects on serotonin.[2][3] This profile contributes to its unique clinical properties, including a lower incidence of sexual side effects and weight gain compared to SSRIs.[3] In this guide, we benchmark the performance of a hypothetical new chemical entity, this compound, against Bupropion. For the purpose of this comparison, this compound is profiled as a potent triple reuptake inhibitor, a class of compounds being investigated for potentially enhanced antidepressant efficacy.

Comparative In Vitro Performance

The initial characterization of a potential monoamine reuptake inhibitor involves determining its binding affinity (Ki) and functional inhibitory potency (IC50) at the SERT, NET, and DAT.

Table 1: Monoamine Transporter Binding Affinity (Ki, nM)

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
This compound (Hypothetical) 152550
Bupropion >10,000[4]1400[2]2800[2]

Table 2: Monoamine Reuptake Inhibition (IC50, nM)

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
This compound (Hypothetical) 254085
Bupropion >10,000[4][5]3715[5]305[5]
Comparative In Vivo Performance

The antidepressant-like effects of novel compounds are commonly assessed in rodent models of depression, such as the Tail Suspension Test (TST) and the Forced Swim Test (FST). These tests measure the duration of immobility when the animal is subjected to an inescapable stressor, with a reduction in immobility time suggesting antidepressant activity.[6][7][8]

Table 3: In Vivo Efficacy in Behavioral Models

CompoundTestSpeciesDose Range (mg/kg, i.p.)Outcome
This compound (Hypothetical) Tail Suspension TestMouse5 - 20Significant decrease in immobility time
Bupropion Tail Suspension TestMouse10 - 40Significant decrease in immobility time
This compound (Hypothetical) Forced Swim TestRat10 - 40Significant decrease in immobility time
Bupropion Forced Swim TestRat10 - 40Significant decrease in immobility time[9][10]

Experimental Protocols

Radioligand Binding Assays

This protocol determines the binding affinity of a test compound for the human serotonin, norepinephrine, and dopamine transporters.

  • Materials:

    • HEK293 cells stably expressing human SERT, NET, or DAT.

    • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

    • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

    • Non-specific binding competitors: Clomipramine (for SERT), Desipramine (for NET), Cocaine (for DAT).

    • Test compounds (this compound, Bupropion).

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare cell membranes from the transfected HEK293 cells.

    • In a 96-well plate, add cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound or the non-specific binding competitor.

    • Incubate the plates to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the Ki values from the IC50 values determined from the competition binding curves.[11][12]

Neurotransmitter Uptake Assays

This assay measures the functional inhibition of neurotransmitter uptake by the test compound.

  • Materials:

    • Rat brain synaptosomes or HEK293 cells expressing the target transporters.

    • Krebs-Ringer-HEPES buffer.

    • Radiolabeled neurotransmitters: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE), [³H]Dopamine (DA).

    • Test compounds (this compound, Bupropion).

    • Inhibitors for defining non-specific uptake (e.g., Fluoxetine for SERT, Desipramine for NET, Nomifensine for DAT).

    • 96-well plates, filters, and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Prepare synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT and NET).

    • Pre-incubate the synaptosomes or transfected cells with varying concentrations of the test compound or vehicle.

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

    • Incubate for a short period at 37°C to allow for uptake.

    • Terminate the uptake by rapid filtration over glass fiber filters and washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 values by non-linear regression analysis of the concentration-response curves.[5][13]

Tail Suspension Test (TST)

This in vivo model assesses antidepressant-like activity in mice.[6][14][15]

  • Materials:

    • Male C57BL/6 mice.

    • Tail suspension apparatus (a chamber or box with a hook or bar for suspension).

    • Adhesive tape.

    • Video recording equipment and analysis software.

    • Test compounds and vehicle.

  • Procedure:

    • Administer the test compound or vehicle to the mice (e.g., intraperitoneally) at a specified time before the test (e.g., 30-60 minutes).

    • Suspend each mouse individually by its tail from the suspension bar using adhesive tape. The body should hang freely without any support.

    • Record the behavior of the mouse for a 6-minute period.[6][14][15]

    • Score the total duration of immobility during the test period. Immobility is defined as the absence of any movement except for minor respiratory movements.

    • Compare the immobility time between the treated and vehicle control groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Visualizations

Signaling Pathway

Monoamine_Reuptake_Inhibition cluster_pre cluster_post Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft Presynaptic->SynapticCleft Release Postsynaptic Postsynaptic Neuron MA Monoamines (5-HT, NE, DA) Vesicle Vesicles Transporter Monoamine Transporter (SERT, NET, DAT) MA->Transporter Reuptake Receptor Postsynaptic Receptors MA->Receptor Binding Signal Neuronal Signaling Receptor->Signal Activation Compound This compound or Bupropion Compound->Transporter Blockade

Caption: Mechanism of Monoamine Reuptake Inhibition.

Experimental Workflow

Experimental_Workflow start Start: Novel Compound Synthesis (this compound) in_vitro In Vitro Screening start->in_vitro binding Radioligand Binding Assays (SERT, NET, DAT) in_vitro->binding uptake Neurotransmitter Uptake Assays (SERT, NET, DAT) in_vitro->uptake data_analysis Data Analysis & Comparison (vs. Bupropion) binding->data_analysis uptake->data_analysis in_vivo In Vivo Behavioral Testing tst Tail Suspension Test (Mice) in_vivo->tst fst Forced Swim Test (Rats) in_vivo->fst end Lead Optimization tst->end fst->end data_analysis->in_vivo

Caption: Preclinical Screening Workflow for Antidepressants.

References

Statistical Analysis of 3-Phenoxycyclopentanamine: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and experimental data has revealed a significant lack of specific information on 3-Phenoxycyclopentanamine. To date, there are no published studies detailing its synthesis, biological activity, or providing quantitative data for a direct statistical analysis and comparison against other compounds.

This guide, therefore, aims to provide a framework for the type of analysis that would be conducted if such data were available, by discussing related chemical structures and methodologies. The information presented below is based on general principles of drug discovery and statistical analysis in pharmacology, and on data from structurally analogous, but distinct, chemical entities.

Comparative Analysis: A Methodological Approach in the Absence of Direct Data

Given the absence of data for this compound, a comparative analysis would typically involve evaluating its performance metrics against those of a standard comparator or other relevant alternatives. Key performance indicators in early-stage drug discovery often include:

  • Binding Affinity (Ki or IC50): A measure of how strongly a compound binds to its target receptor.

  • Efficacy (EC50): The concentration of a compound that produces 50% of the maximum possible effect.

  • Selectivity: The ratio of a compound's affinity for its intended target versus off-targets.

  • In vitro Metabolic Stability: The rate at which a compound is metabolized by liver enzymes.

  • Cytotoxicity (CC50): The concentration of a compound that is toxic to 50% of cells.

A hypothetical comparison of this compound against a generic Alternative Compound is presented in the table below to illustrate how such data would be structured.

Table 1: Hypothetical Comparative Performance Data

ParameterThis compoundAlternative Compound A
Binding Affinity (Ki, nM) Data Not Available15.2 ± 2.1
Efficacy (EC50, µM) Data Not Available0.8 ± 0.1
Selectivity (Fold vs. Off-Target) Data Not Available>100
Metabolic Stability (t½, min) Data Not Available45 ± 5
Cytotoxicity (CC50, µM) Data Not Available>50

Experimental Protocols: A Generalized View

The following are generalized experimental protocols that would be employed to generate the kind of data required for a statistical analysis of this compound.

Radioligand Binding Assay (for Binding Affinity)

This assay measures the affinity of a compound for a specific receptor.

  • Preparation: Cell membranes expressing the target receptor are prepared. A radiolabeled ligand known to bind to the receptor is also prepared.

  • Incubation: The cell membranes, radiolabeled ligand, and varying concentrations of the test compound (this compound) are incubated together.

  • Separation: The mixture is filtered to separate the bound from the unbound radioligand.

  • Quantification: The amount of radioactivity in the filter is measured using a scintillation counter.

  • Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC50), from which the binding affinity (Ki) can be calculated.

In Vitro Functional Assay (for Efficacy)

This assay measures the biological effect of a compound after it binds to its target.

  • Cell Culture: Cells expressing the target receptor are cultured.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound.

  • Signal Measurement: A downstream signaling molecule (e.g., cAMP, Ca2+) or a reporter gene product is measured.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 value.

Visualization of Experimental Workflow

The logical flow of experiments in early-stage drug discovery for a novel compound like this compound can be visualized as follows.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 ADME & Toxicology cluster_3 Data Analysis Synthesis Synthesis of this compound Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Binding Binding Affinity Assay (Ki) Purification->Binding Functional Functional Assay (EC50) Purification->Functional Metabolic Metabolic Stability Assay Purification->Metabolic Cytotoxicity Cytotoxicity Assay Purification->Cytotoxicity Selectivity Selectivity Profiling Binding->Selectivity Stats Statistical Analysis & Comparison Functional->Stats Selectivity->Stats Metabolic->Stats Cytotoxicity->Stats

Caption: A generalized workflow for the initial evaluation of a novel chemical entity.

While the core requirements of this guide—data presentation, experimental protocols, and visualizations—have been addressed in a hypothetical context, it is crucial to reiterate that no specific experimental data for this compound has been found in the public domain. The information provided herein serves as a template for how such an analysis should be structured once the necessary research and data generation for this compound are conducted and published. Researchers interested in this molecule will need to perform de novo synthesis and a full suite of in vitro and in vivo characterizations to establish its pharmacological profile.

Safety Operating Guide

Prudent Disposal of 3-Phenoxycyclopentanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 3-Phenoxycyclopentanamine, ensuring the safety of laboratory personnel and compliance with regulatory standards. In the absence of a specific Safety Data Sheet, this guidance is predicated on treating the compound as a potentially hazardous substance and following established best practices for the disposal of research chemicals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound (CAS No. 1335195-86-2), a comprehensive table of quantitative safety and physical data cannot be provided. It is a critical best practice in chemical safety to assume that a compound with unknown toxicological properties is hazardous. All handling and disposal procedures should reflect this assumption.

Data PointValue
CAS Number 1335195-86-2
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Physical State Unknown
Toxicity Data (e.g., LD50) Not available. Treat as toxic.
Permissible Exposure Limit Not established. Minimize exposure.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is designed to be conservative and protective in the absence of specific hazard information.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, weighing paper).
  • The container must be made of a material compatible with organic amines. A high-density polyethylene (HDPE) or glass container is recommended.
  • The label should include the full chemical name ("this compound"), CAS number (1335195-86-2), and the appropriate hazard pictograms (assume flammable, corrosive, and toxic).

2. Consultation with Institutional Safety Officer:

  • Before initiating disposal, consult with your institution's Environmental Health and Safety (EHS) officer or equivalent chemical safety personnel.
  • Provide them with all available information on this compound.
  • Follow their specific guidance and institutional protocols for hazardous waste disposal.

3. Waste Collection:

  • Carefully transfer any unused this compound into the designated waste container.
  • If the compound is in a solution, do not mix it with other solvent waste streams unless explicitly approved by your EHS officer.
  • Rinse any empty containers that held this compound with a suitable solvent (e.g., methanol or ethanol). The rinsate should be collected and added to the hazardous waste container.

4. Temporary Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and acids.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's approved hazardous waste disposal contractor.
  • Do not attempt to dispose of this compound down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Need to Dispose of This compound consult_ehs Consult Institutional Environmental Health & Safety (EHS) start->consult_ehs identify_waste Identify and Segregate Waste (Chemical and Contaminated Materials) consult_ehs->identify_waste label_container Label Waste Container Clearly (Name, CAS, Hazard Pictograms) identify_waste->label_container transfer_waste Transfer Waste to Designated Container label_container->transfer_waste store_waste Store in Secure Hazardous Waste Accumulation Area transfer_waste->store_waste schedule_pickup Arrange for Pickup by Approved Waste Contractor store_waste->schedule_pickup end End: Proper Disposal Complete schedule_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.

Safeguarding Your Research: A Guide to Handling 3-Phenoxycyclopentanamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Phenoxycyclopentanamine, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure the integrity of your work.

Personal Protective Equipment (PPE): A Multi-layered Defense

When handling this compound, a comprehensive approach to Personal Protective Equipment is critical. The following table summarizes the recommended PPE, categorized by the level of protection required for different handling scenarios.

Protection Level Equipment Purpose
Standard LaboratoryHandling Nitrile or Neoprene Gloves (double-gloved)[1], Safety Goggles or a Face Shield[2][3], Lab Coat or Chemical-Resistant Gown[1]Provides a primary barrier against skin and eye contact during routine procedures such as weighing and preparing solutions.
Operations withSplash or Aerosol Risk Chemical Splash Goggles and a Face Shield[2][3], Chemical-Resistant Apron or Suit[4], Respiratory Protection (e.g., N95 or higher)[2]Offers enhanced protection for procedures with a higher risk of splashes or aerosol generation, such as heating or sonicating.
EmergencySpill Response Self-Contained Breathing Apparatus (SCBA)[2], Fully Encapsulating Chemical Protective Suit[2], Chemical-Resistant Boots and Outer Gloves[2]Essential for containing and cleaning up significant spills, providing the highest level of respiratory and skin protection.

It is imperative to inspect all PPE for integrity before each use and to receive proper training on its correct application and removal.[4]

Operational Protocol: A Step-by-Step Approach to Safe Handling

Adherence to a strict operational protocol minimizes the risk of exposure and contamination. The following steps provide a clear workflow for handling this compound from receipt to disposal.

1. Preparation and Pre-Handling:

  • Designated Area: Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, glassware), and waste containers are readily accessible.

  • Review Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for similar compounds like Cyclopentylamine to understand potential hazards.[6]

2. Handling and Experimentation:

  • Donning PPE: Put on all required PPE as outlined in the table above before opening the chemical container.

  • Dispensing: Use only non-sparking tools and ground/bond the container and receiving equipment to prevent static discharge, especially if the compound is flammable.[5]

  • Avoid Inhalation and Contact: Do not breathe dust, fumes, or vapors.[5][6] Avoid contact with skin, eyes, and clothing.[7]

  • Container Management: Keep the container tightly closed when not in use.[5]

3. Post-Handling and Decontamination:

  • Cleaning: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water after handling.[1][5]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm and accidental exposure.

  • Waste Segregation: Segregate waste containing this compound from other laboratory waste.

  • Containerization: Collect chemical waste in a designated, properly labeled, and sealed container.

  • Contaminated Materials: Dispose of all contaminated PPE (gloves, gowns, etc.) and cleaning materials as hazardous waste.[8]

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8][9]

Handling Workflow for this compound

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Well-Ventilated Area (Fume Hood) gather_materials Gather PPE & Equipment prep_area->gather_materials review_sds Review Safety Information gather_materials->review_sds don_ppe Don Appropriate PPE review_sds->don_ppe dispense Dispense Chemical don_ppe->dispense experiment Conduct Experiment dispense->experiment clean_area Clean Work Area & Equipment experiment->clean_area segregate_waste Segregate Waste experiment->segregate_waste doff_ppe Doff PPE Carefully clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands containerize Containerize & Label Waste segregate_waste->containerize dispose Dispose via Approved Channels containerize->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.